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  • Product: 4-Bromo-2-ethoxyphenol
  • CAS: 211495-66-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Bromo-2-ethoxyphenol

Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary 4-Bromo-2-ethoxyphenol (CAS: 211495-66-8) serves as a critical halogenated scaffold in the synthesis of bioactive heterocycles and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Bromo-2-ethoxyphenol (CAS: 211495-66-8) serves as a critical halogenated scaffold in the synthesis of bioactive heterocycles and pharmaceutical intermediates. As a homolog of 4-bromoguaiacol, its utility lies in the orthogonal reactivity of its functional groups: the labile phenolic proton, the electron-donating ethoxy moiety, and the electrophilic aryl bromide.

This guide provides a definitive technical breakdown of its physicochemical profile, validated synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for stoichiometric planning and process development.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are non-negotiable for accurate stoichiometry, particularly in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where catalyst loading is sensitive to substrate purity and mass.

Quantitative Data Table
PropertyValue / Description
IUPAC Name 4-Bromo-2-ethoxyphenol
CAS Number 211495-66-8
Molecular Formula

Average Molecular Weight 217.06 g/mol
Monoisotopic Mass 215.9786 Da (

) / 217.9765 Da (

)
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH)
Isotopic Implications for Mass Spectrometry

Unlike standard organic molecules dominated by carbon/hydrogen, 4-bromo-2-ethoxyphenol exhibits a distinct mass spectral signature due to the natural abundance of Bromine isotopes (


 and 

) in a nearly 1:1 ratio.
  • Operational Note: When setting scan parameters for LC-MS/GC-MS, do not look for a single parent ion. You must identify the characteristic doublet pattern separated by 2 mass units (M and M+2) with near-equal intensity.

MS_Isotope_Pattern cluster_0 Mass Spectrum Logic Molecule 4-Bromo-2-ethoxyphenol (C8H9BrO2) Br79 Isotope 79Br (50.7%) Molecule->Br79 Br81 Isotope 81Br (49.3%) Molecule->Br81 Peak1 Peak M (216 Da) Base Peak Br79->Peak1  Ionization   Peak2 Peak M+2 (218 Da) ~98% intensity of M Br81->Peak2  Ionization  

Figure 1: Isotopic distribution logic for Mass Spectrometry identification. The 1:1 doublet is the primary diagnostic filter.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 4-bromo-2-ethoxyphenol relies on Regioselective Electrophilic Aromatic Substitution (EAS) . The challenge is directing the bromine to the para-position relative to the hydroxyl group while avoiding the ortho-position (position 6) or over-bromination.

The Directing Group Conflict
  • Hydroxyl (-OH): Strong activator, directs ortho/para.

  • Ethoxy (-OEt): Moderate activator, directs ortho/para.

In 2-ethoxyphenol (Guethol), the 4-position is para to the -OH and meta to the -OEt. However, experimental evidence in guaiacol derivatives confirms that the -OH group dominates the directing effect due to superior electron donation (lone pair availability) and stabilization of the sigma-complex intermediate. Furthermore, the 4-position is less sterically hindered than the 6-position (flanked by -OH).

Validated Protocol: Controlled Bromination

Reagents: 2-Ethoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous MeCN (0.5 M concentration). Chill to

    
     in an ice bath.
    
  • Addition: Dissolve NBS (1.05 eq) in MeCN. Add dropwise to the phenol solution over 30 minutes. Crucial: Slow addition prevents high local concentration of Br, minimizing dibromo by-products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to neutralize unreacted bromine species.
    
  • Extraction: Evaporate MeCN. Extract aqueous residue with DCM (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc or purify via silica column if necessary.
    

Synthesis_Pathway Start 2-Ethoxyphenol (Guethol) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent NBS / MeCN 0°C to RT Reagent->Intermediate Product 4-Bromo-2-ethoxyphenol (Major Isomer) Intermediate->Product -H+ (Para-selective) Byproduct 6-Bromo isomer (Minor/Trace) Intermediate->Byproduct Steric hindrance limits this

Figure 2: Reaction pathway demonstrating the regioselectivity governed by the dominant phenolic hydroxyl group.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, compare experimental data against these predicted standard values.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.90 – 7.05 ppm (m, 3H, Aromatic H). Look for the ABX system characteristic of 1,2,4-trisubstituted benzenes.
      
    • 
       5.50 ppm (s, 1H, -OH). Broad, exchangeable.
      
    • 
       4.08 ppm (q, 
      
      
      
      , 2H,
      
      
      ).
    • 
       1.45 ppm (t, 
      
      
      
      , 3H,
      
      
      ).
  • Diagnostic Check: The quartet at ~4.08 ppm confirms the ethoxy group is intact. The integration of the aromatic region (3 protons) confirms mono-bromination.

Reactivity Profile & Applications

The molecule is a "linchpin" intermediate. The Bromine atom allows for Palladium-catalyzed cross-coupling, while the Phenol allows for alkylation or esterification.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl ethers.

  • Williamson Ether Synthesis: The phenolic -OH can be alkylated to generate 1-alkoxy-2-ethoxy-4-bromobenzenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733367, 4-Bromo-2-ethoxyphenol. Retrieved from [Link]

Exploratory

Mass spectrometry of 4-Bromo-2-ethoxyphenol

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-ethoxyphenol Introduction 4-Bromo-2-ethoxyphenol is a substituted aromatic compound with applications in synthetic chemistry and potentially in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-ethoxyphenol

Introduction

4-Bromo-2-ethoxyphenol is a substituted aromatic compound with applications in synthetic chemistry and potentially in the development of novel pharmaceutical agents and materials. As with any synthetic compound intended for high-stakes applications, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable analytical technique for providing definitive molecular weight and structural information. This guide offers a detailed examination of the mass spectrometric behavior of 4-Bromo-2-ethoxyphenol, focusing on predictive fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The principles and methodologies discussed herein are grounded in the established fragmentation patterns of analogous structures, including bromophenols, guaiacol (2-methoxyphenol), and other aromatic ethers.[1][2][3]

This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, mechanistic understanding of how to characterize this and similar molecules using mass spectrometry.

Part 1: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4] For a relatively volatile and thermally stable compound like 4-Bromo-2-ethoxyphenol, Gas Chromatography coupled with EI-MS (GC-EI-MS) is the premier method for both separation and identification. The resulting mass spectrum serves as a molecular fingerprint, rich with structural information.

Predicted EI Mass Spectrum and Fragmentation Pathways

The electron ionization process begins with the removal of an electron from the molecule to form a molecular ion (M•+). Due to the high energy of this process (~70 eV), the molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions.[5][6]

1. The Molecular Ion (M•+)

The molecular formula for 4-Bromo-2-ethoxyphenol is C₈H₉BrO. A key diagnostic feature will be the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is the characteristic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance ratio of approximately 1:1).[7][8]

  • [M]•+ : m/z 216 (containing ⁷⁹Br)

  • [M+2]•+ : m/z 218 (containing ⁸¹Br)

2. Principal Fragmentation Pathways

The fragmentation of the 4-Bromo-2-ethoxyphenol molecular ion is governed by the functional groups present: the brominated aromatic ring, the hydroxyl group, and the ethoxy ether linkage. The following pathways are predicted based on well-documented fragmentation of similar compounds.[9][10]

  • Pathway A: Loss of an Ethyl Radical (•C₂H₅) : This is a classic α-cleavage reaction for ethers. The bond between the ether oxygen and the ethyl group breaks, expelling a neutral ethyl radical. This is often a highly favored pathway, leading to a prominent peak. This fragmentation is analogous to the loss of a methyl radical from the closely related compound 4-bromo-2-methoxyphenol.[11] The resulting ion at m/z 187/189 is stabilized by resonance.

  • Pathway B: Loss of Ethene (C₂H₄) : A common rearrangement for aromatic ethyl ethers involves the transfer of a hydrogen atom from the ethyl group to the ether oxygen, followed by the elimination of a neutral ethene molecule.[3][12] This process results in the formation of the molecular ion of 4-bromophenol at m/z 172/174.

  • Pathway C: Subsequent Fragmentation of the 4-Bromophenol Ion : The ion formed in Pathway B (m/z 172/174) can undergo further fragmentation typical of phenols, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 144/146, or the loss of a bromine radical (•Br) to produce an ion at m/z 93.[2][13]

  • Pathway D: Loss of a Bromine Radical (•Br) : Direct cleavage of the C-Br bond from the molecular ion can occur, though it may be less favorable than ether fragmentation. This would result in an ion at m/z 137.

Predicted EI-MS Data Summary
Predicted m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Fragmentation Pathway Predicted Relative Abundance
216 / 218[C₈H₉BrO]•+Molecular Ion (M•+)Moderate
187 / 189[C₆H₄BrO₂]⁺Loss of •C₂H₅ (Pathway A)High (likely Base Peak)
172 / 174[C₆H₅BrO]•+Loss of C₂H₄ (Pathway B)Moderate
144 / 146[C₅H₅Br]•+Loss of C₂H₄, then CO (Pathway C)Low to Moderate
93[C₆H₅O]⁺Loss of C₂H₄, then •Br (Pathway C)Moderate
137[C₈H₉O₂]⁺Loss of •Br (Pathway D)Low
Visualization of EI Fragmentation

EI_Fragmentation M [C₈H₉BrO]•+ m/z 216/218 (Molecular Ion) F1 [C₆H₄BrO₂]⁺ m/z 187/189 M->F1 - •C₂H₅ (Pathway A) F2 [C₆H₅BrO]•+ m/z 172/174 M->F2 - C₂H₄ (Pathway B) F5 [C₈H₉O₂]⁺ m/z 137 M->F5 - •Br (Pathway D) F3 [C₅H₅Br]•+ m/z 144/146 F2->F3 - CO (Pathway C) F4 [C₆H₅O]⁺ m/z 93 F2->F4 - •Br (Pathway C)

Caption: Predicted EI fragmentation pathways for 4-Bromo-2-ethoxyphenol.

Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, less volatile, and thermally labile molecules.[6] For phenolic compounds, ESI is typically performed in negative ion mode, which generates a deprotonated molecule, [M-H]⁻, by abstracting the acidic phenolic proton. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion, providing highly specific structural data.[14][15]

Predicted ESI-MS/MS Fragmentation

1. Precursor Ion Selection

In a typical Liquid Chromatography-ESI-MS/MS (LC-ESI-MS/MS) experiment, the [M-H]⁻ ion of 4-Bromo-2-ethoxyphenol will be selected as the precursor ion in the first mass analyzer (Q1).

  • [M-H]⁻ : m/z 215 (containing ⁷⁹Br) and m/z 217 (containing ⁸¹Br).

2. Collision-Induced Dissociation (CID)

The selected precursor ion is accelerated into a collision cell (Q2) filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ion to fragment. For the [M-H]⁻ ion of 4-Bromo-2-ethoxyphenol, the most probable fragmentation is the homolytic cleavage of the O-C bond of the ethyl group, driven by the stability of the resulting phenoxide radical. This is analogous to the MS/MS fragmentation of deprotonated 4-bromo-2-methoxyphenol, which shows a loss of a methyl radical.[11]

  • Primary Fragmentation: Loss of an Ethyl Radical (•C₂H₅) : This cleavage results in a stable radical anion.

Predicted ESI-MS/MS Data Summary
Ion Type Predicted m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Description
Precursor Ion215 / 217[C₈H₈BrO]⁻Deprotonated molecule
Product Ion186 / 188[C₆H₃BrO₂]•⁻Loss of •C₂H₅
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation Precursor [M-H]⁻ m/z 215/217 (Precursor Ion) Product [C₆H₃BrO₂]•⁻ m/z 186/188 (Product Ion) Precursor->Product - •C₂H₅ (CID)

Sources

Foundational

Tautomerism in Substituted Ethoxyphenols: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide Abstract Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a phenomenon of profound importance in chemistry and pharmacology. In drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a phenomenon of profound importance in chemistry and pharmacology. In drug development, a molecule's tautomeric state can significantly influence its physicochemical properties, including solubility, stability, receptor binding affinity, and metabolic profile. This guide provides an in-depth exploration of keto-enol tautomerism in substituted ethoxyphenols, a structural motif relevant to various biologically active compounds. We will dissect the fundamental principles governing this equilibrium, analyze the influence of aromatic substitution, and present detailed experimental and computational workflows for the rigorous characterization of tautomeric populations. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a comprehensive understanding and practical framework for addressing tautomerism in drug design and development.

The Fundamental Equilibrium: Phenol as the Archetype

Phenols are a classic example of a compound class that can exhibit keto-enol tautomerism. The phenolic 'enol' form is in equilibrium with its 'keto' tautomer, a cyclohexadienone.[1][2] However, for phenol itself, the equilibrium lies overwhelmingly in favor of the enol form. The driving force for this stability is the preservation of the aromatic system, a significant source of thermodynamic stabilization.[1][3] The loss of aromaticity required to form the keto tautomer represents a substantial energetic penalty, making its population vanishingly small under normal conditions.[1][4] The equilibrium constant for the enolization of cyclohexadienone is estimated to be around 10¹³, indicating that only one in every ten trillion molecules exists in the keto form at any given moment.[1]

Despite its low population, the keto tautomer is often invoked as a reactive intermediate in several key chemical reactions, including electrophilic substitutions and the Kolbe–Schmitt reaction.[4] The introduction of substituents to the aromatic ring, as we will explore, can modulate this energetic landscape and influence the tautomeric preference.

Caption: Keto-Enol Tautomerism of Phenol.

The Role of Substituents in Modulating Tautomeric Equilibria

The introduction of an ethoxy group and other substituents onto the phenolic ring alters the electronic and steric environment, thereby influencing the relative stability of the keto and enol tautomers. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of the tautomeric equilibrium.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or carbonyl groups (-C=O) decrease electron density in the aromatic ring. When positioned ortho or para to the hydroxyl group, EWGs can stabilize the keto form. This stabilization arises from the ability of the EWG to delocalize the negative charge that develops on the ring in the dienone intermediate, effectively reducing the energetic penalty of breaking aromaticity.[6][7]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR2) groups increase electron density in the ring. These groups generally further stabilize the already favored enol (phenolic) form by enhancing the aromatic character and destabilizing the corresponding keto tautomer.[5]

The ethoxy group itself is an electron-donating group, which reinforces the stability of the phenolic form. However, the interplay with other substituents can lead to complex and sometimes non-intuitive shifts in the equilibrium.

Quantitative Data Summary

The equilibrium constant (KT = [Enol]/[Keto]) is a direct measure of the relative stability of the tautomers. The following table illustrates the expected trends for a hypothetical 4-substituted-2-ethoxyphenol system based on established chemical principles.

Substituent (at C4)Electronic EffectExpected KTPredominant TautomerRationale
-NO₂Strong EWGLowerKeto population increasesStabilizes the cyclohexadienone intermediate through resonance.[6]
-ClInductive EWGSlightly LowerEnol (slight keto increase)Inductive withdrawal stabilizes the enolate-like character of the keto form.[5]
-HNeutral ReferenceHighEnolBaseline aromatic stabilization of the phenol form.[1]
-CH₃Weak EDGHigherEnolHyperconjugation further stabilizes the aromatic enol form.[5]
-OCH₃Strong EDGVery HighEnolResonance donation strongly stabilizes the aromatic enol form.

Experimental Characterization of Tautomeric Systems

Direct observation and quantification of tautomeric equilibria require analytical techniques that can distinguish between the different isomers in a dynamic state without perturbing the equilibrium. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[9][10] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species. The relative populations can then be determined by integrating the signals corresponding to each tautomer.[5]

NMR is chosen for its ability to provide unambiguous structural information and direct quantification.[9] Protons and carbons in the enol form will have chemical shifts characteristic of an aromatic system, while those in the keto form will appear in the aliphatic or olefinic regions of the spectrum. This clear differentiation allows for confident assignment and integration. The non-invasive nature of the technique ensures the measured equilibrium is the true thermodynamic equilibrium.[9]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the substituted ethoxyphenol sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Note: The choice of solvent is critical, as it can significantly influence the tautomeric equilibrium.[11] A series of solvents should be studied to probe these effects.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Instrument Setup & Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture both aromatic and aliphatic protons.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate signal integration. A typical value is 10-30 seconds.

    • Acquire the spectrum at a controlled temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Identify distinct, non-overlapping signals corresponding to the keto and enol tautomers. For example, the vinylic protons of the keto form vs. the aromatic protons of the enol form.

    • Carefully integrate the selected signals. Let Ienol be the integral of a signal from the enol form (representing Nenol protons) and Iketo be the integral of a signal from the keto form (representing Nketo protons).

  • Calculation of Equilibrium Constant (KT):

    • Calculate the molar ratio (R) of the two forms: R = (I_enol / N_enol) / (I_keto / N_keto)

    • The equilibrium constant KT is equal to this ratio: K_T = [Enol] / [Keto] = R

    • The percentage of each tautomer can be calculated as: % Enol = (R / (R + 1)) * 100 % Keto = (1 / (R + 1)) * 100

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy monitors changes in the electronic absorption spectra of tautomers.[8] The enol and keto forms have different chromophores (aromatic ring vs. conjugated dienone) and will therefore absorb light at different wavelengths (λmax). This technique is particularly useful for studying how external factors, like solvent polarity, affect the equilibrium.[12][13]

This method is selected for its simplicity, speed, and high sensitivity, making it ideal for screening the effects of a wide range of solvents.[8] While NMR provides direct structural evidence, UV-Vis offers a powerful way to infer shifts in equilibrium by observing changes in the absorption profile. Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the relative polarity of the tautomers and how they are stabilized by the solvent environment.[13]

  • Solvent Selection:

    • Choose a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the substituted ethoxyphenol in a volatile, miscible solvent (e.g., acetonitrile).

  • Sample Preparation:

    • For each solvent to be tested, transfer a precise aliquot of the stock solution into a volumetric flask and dilute to the mark to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. This ensures the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • For each solvent, first record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Plot the λmax against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale) to observe solvatochromic trends.

    • A shift towards the keto form in polar, protic solvents is often observed, as these solvents can stabilize the more polar keto tautomer through hydrogen bonding.[11][12] The appearance of a new absorption band or a significant change in the relative intensities of existing bands can be used to qualitatively and sometimes quantitatively assess the shift in equilibrium.[14]

Workflow_Experimental cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of Substituted Ethoxyphenol purification Purification & Characterization (HPLC, MS, Elemental Analysis) synthesis->purification nmr_prep Prepare NMR Sample (Deuterated Solvent) purification->nmr_prep uv_prep Prepare UV-Vis Samples (Varying Solvents) purification->uv_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq uv_acq Acquire UV-Vis Spectra uv_prep->uv_acq nmr_process Assign Signals to Tautomers nmr_acq->nmr_process uv_process Identify λmax and Solvatochromic Shifts uv_acq->uv_process Qualitative Correlation nmr_integrate Integrate Non-Overlapping Peaks nmr_process->nmr_integrate calc Calculate K_T and % Tautomer Population nmr_integrate->calc uv_process->calc Qualitative Correlation caption Experimental Workflow for Tautomer Analysis.

Caption: Experimental Workflow for Tautomer Analysis.

Computational Chemistry: A Predictive and Mechanistic Tool

Alongside experimental work, computational methods have become indispensable for predicting tautomeric ratios and understanding the underlying energetic factors.[15][16] Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide accurate estimations of the relative energies of tautomers.[17]

Computational studies are employed for several reasons:

  • Prediction: They can predict the dominant tautomer of a molecule before it is synthesized, guiding synthetic efforts.[15]

  • Mechanistic Insight: They provide detailed information on geometry, electronic structure, and the transition state for interconversion, which is inaccessible experimentally.

  • Spectral Assignment: Calculated NMR chemical shifts and UV-Vis absorption wavelengths can aid in the assignment of complex experimental spectra.[9]

The primary challenge in computational tautomer prediction is accurately modeling the solvent environment, as solvation energies can dramatically alter the relative stabilities.[8] Implicit solvation models, like the Polarizable Continuum Model (PCM), are commonly used to simulate the effect of a solvent environment with reasonable computational cost.[8] For higher accuracy, explicit solvent molecules can be included in the calculation, though this is more computationally intensive.

Workflow_Computational start Define Substituted Ethoxyphenol Structure gen Combinatorial Generation of Possible Tautomers (Keto/Enol) start->gen opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) gen->opt freq Frequency Calculation (Confirm Minima, Obtain ZPE) opt->freq energy Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) freq->energy solvent Incorporate Solvent Effects (e.g., PCM, SMD) energy->solvent thermo Calculate Gibbs Free Energy (G) for each Tautomer solvent->thermo end Predict ΔG, K_T, and Dominant Tautomer thermo->end caption Computational Workflow for Tautomer Prediction.

Caption: Computational Workflow for Tautomer Prediction.

Conclusion and Future Outlook

The tautomeric equilibrium of substituted ethoxyphenols is a delicate balance governed by the interplay of aromaticity, substituent electronic effects, and the surrounding solvent environment. For professionals in drug development, a thorough understanding and characterization of this equilibrium are not merely academic exercises; they are critical steps in developing safe, stable, and efficacious therapeutics. The integrated use of high-resolution NMR spectroscopy, sensitive UV-Vis analysis, and predictive computational modeling provides a robust framework for tackling this challenge. As computational methods continue to improve in accuracy and speed, their role in the a priori prediction of tautomeric preference will become increasingly vital, enabling a more rational, "design-first" approach to medicinal chemistry.[18]

References

  • Quora. (2017). Does phenol show tautomerism?[Link]

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Royal Society of Chemistry. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. [Link]

  • Wikipedia. Enol. [Link]

  • National Institutes of Health. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]

  • Royal Society of Chemistry. Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase. Journal of Chemical Research, Synopses. [Link]

  • National Institutes of Health. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC. [Link]

  • Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

  • National Institutes of Health. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

  • ACS Publications. Kinetics and Thermochemistry for the Gas-Phase Keto−Enol Tautomerism of Phenol ↔ 2,4-Cyclohexadienone. The Journal of Physical Chemistry A. [Link]

  • American Chemical Society. Taming Tautomerism in Organic Crystal Structure Prediction. [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

  • Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • ACS Publications. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. [Link]

  • arXiv. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. [Link]

  • RSC Publishing. The Effect of Electron-withdrawing Substituents on the Tautomerism between 1 -Aryl-3-Methyltriazenes and 3-Aryl-I. [Link]

  • Reddit. (2024). Keto-enol tautomerism. [Link]

  • ACS Publications. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Researcher.Life. Tautomerism. R Discovery. [Link]

  • National Institutes of Health. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-2-ethoxyphenol via Williamson Ether Synthesis: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-2-ethoxyphenol from the readily available...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-2-ethoxyphenol from the readily available starting material, p-bromophenol. The described methodology is centered on the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the reaction dynamics. The protocol includes detailed sections on the reaction mechanism, safety precautions, purification techniques, and analytical characterization of the final product.

Introduction and Scientific Background

4-Bromo-2-ethoxyphenol is a substituted phenol derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive hydroxyl group and a strategically placed bromine atom, allows for diverse subsequent transformations such as cross-coupling reactions or further functionalization.

The synthesis route detailed herein employs the Williamson ether synthesis, an SN2 reaction between a phenoxide ion and a primary alkyl halide.[1][2] This method remains one of the simplest and most popular for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[2][3] The reaction first involves the deprotonation of the starting phenol, p-bromophenol, using a suitable base to form the more nucleophilic sodium p-bromophenoxide. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group and forming the desired ether C-O bond.

Reaction Scheme:

Reaction scheme for the synthesis of 4-Bromo-2-ethoxyphenol

Mechanistic Pathway: The SN2 Reaction

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single, concerted step where the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[1][2]

Step 1: Deprotonation. A base, such as sodium hydroxide, deprotonates the acidic hydroxyl group of p-bromophenol to generate the sodium p-bromophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.

Step 2: Nucleophilic Attack. The p-bromophenoxide ion attacks the primary carbon atom of the ethylating agent (ethyl iodide) from the backside relative to the leaving group (iodide).[1] This backside attack is a hallmark of the SN2 mechanism and leads to an inversion of stereochemistry if the carbon were chiral. For this reaction to be efficient, the alkylating agent must be sterically unhindered, making primary alkyl halides the ideal choice to avoid competing elimination reactions.[1][2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack pBromophenol p-Bromophenol Phenoxide Sodium p-Bromophenoxide (Nucleophile) pBromophenol->Phenoxide + NaOH - H₂O Base NaOH TransitionState [Transition State]‡ Phenoxide->TransitionState Backside Attack EthylIodide Ethyl Iodide (Electrophile) EthylIodide->TransitionState Product 4-Bromo-2-ethoxyphenol Byproduct NaI TransitionState->Product Concerted Step TransitionState->Byproduct

Figure 1: Reaction mechanism for the Williamson ether synthesis of 4-Bromo-2-ethoxyphenol.

Experimental Protocol

This protocol is designed to be a self-validating system. The explicit reasoning behind reagent choices and conditions is provided to empower the researcher to troubleshoot and adapt the procedure as necessary.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)SupplierCAS No.
p-BromophenolC₆H₅BrO173.015.00 g28.90Sigma-Aldrich106-41-2
Sodium HydroxideNaOH40.001.27 g31.79 (1.1 eq)Fisher Scientific1310-73-2
Ethyl IodideC₂H₅I155.975.41 g (2.76 mL)34.70 (1.2 eq)Acros Organics75-03-6
AcetoneC₃H₆O58.08100 mL-VWR67-64-1
Diethyl Ether(C₂H₅)₂O74.12As needed-Sigma-Aldrich60-29-7
1M Hydrochloric AcidHCl36.46As needed-Fisher Scientific7647-01-0
Brine (sat. NaCl)NaCl58.44As needed-Lab Prepared7647-14-5
Anhydrous MgSO₄MgSO₄120.37As needed-Sigma-Aldrich7487-88-9
Safety Precautions
  • p-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child.[4][5] It is also toxic to aquatic life.[6]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethyl Iodide: Toxic and a suspected carcinogen. It is a lachrymator. Handle only in a well-ventilated fume hood.

  • Solvents: Acetone and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle and that no open flames are present.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5][6] Ensure an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-bromophenol (5.00 g, 28.90 mmol).

  • Dissolution: Add 100 mL of acetone to the flask and stir the mixture until the p-bromophenol is completely dissolved.

  • Base Addition: Carefully add powdered sodium hydroxide (1.27 g, 31.79 mmol). Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium phenoxide may cause a slight color change.

    • Expert Insight: Acetone is used as the solvent because it is polar aprotic, effectively solvating the cation (Na+) while not interfering with the nucleophilicity of the phenoxide. Using a slight excess of NaOH (1.1 eq) ensures complete deprotonation of the phenol.

  • Addition of Ethylating Agent: Add ethyl iodide (2.76 mL, 34.70 mmol) to the mixture via syringe or dropping funnel.

    • Expert Insight: A primary halide like ethyl iodide is essential to maximize the SN2 pathway.[1][2] Using a secondary or tertiary halide would significantly increase the likelihood of the competing E2 elimination side-reaction. A slight excess (1.2 eq) of the ethylating agent drives the reaction to completion.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the p-bromophenol spot.

  • Workup - Quenching and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

    • 50 mL of 1M HCl (to neutralize any remaining NaOH).

    • 50 mL of water.

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 10% ethyl acetate in hexanes.

  • Procedure: Load the crude product onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-2-ethoxyphenol.

Characterization and Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: A colorless to pale yellow oil or solid.

  • Yield: Calculate the percentage yield based on the starting amount of p-bromophenol. A typical yield for this reaction is in the range of 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm. The spectrum should be consistent with the structure. Analogous structures like 4-Bromo-2-methoxyphenol show characteristic aromatic proton patterns.[7][8]

    • ~6.9-7.1 (m, 2H, Ar-H)

    • ~6.8 (d, 1H, Ar-H)

    • ~5.5 (s, 1H, -OH)

    • ~4.0 (q, 2H, -OCH₂CH₃)

    • ~1.4 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.

    • Aromatic carbons (~110-150 ppm)

    • Alkoxy carbons (-OCH₂ at ~64 ppm and -CH₃ at ~15 ppm)

  • FT-IR (ATR): Key vibrational frequencies (cm⁻¹).

    • Broad O-H stretch (~3400 cm⁻¹)

    • Aromatic C-H stretch (~3050 cm⁻¹)

    • Aliphatic C-H stretch (~2900-2980 cm⁻¹)

    • Aromatic C=C stretch (~1500-1600 cm⁻¹)

    • Strong C-O-C ether stretch (~1250 cm⁻¹)

    • C-Br stretch (~500-600 cm⁻¹)

Experimental Workflow Overview

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below. This provides a clear, high-level overview of the protocol, ensuring all key stages are accounted for.

Experimental_Workflow arrow -> A 1. Setup & Dissolution p-Bromophenol in Acetone B 2. Deprotonation Add NaOH, Stir 30 min A->B C 3. Ethylation Add Ethyl Iodide B->C D 4. Reaction Reflux for 4-6 hours C->D E 5. Workup Remove Acetone, Add Ether D->E F 6. Extraction Wash with HCl, H₂O, Brine E->F G 7. Drying & Concentration Dry with MgSO₄, Evaporate F->G H 8. Purification Flash Column Chromatography G->H I 9. Analysis Yield, NMR, IR, MS H->I

Figure 2: Step-by-step experimental workflow for the synthesis of 4-Bromo-2-ethoxyphenol.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Ethoxylation. [Link]

  • Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Haz-Map. p-Bromophenol - Hazardous Agents. [Link]

  • Beilstein Journals. (Supporting Information). Characterization data for 4-Bromo-2-methoxyphenol. [Link]

  • PubChem. 4-Ethoxyphenol. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

Sources

Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethoxyphenol

Executive Summary 4-Bromo-2-ethoxyphenol (CAS: [Specific CAS if available, structurally analogous to 4-bromoguaiacol]) represents a critical building block in the synthesis of vanilloid-based pharmaceuticals, liquid crys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethoxyphenol (CAS: [Specific CAS if available, structurally analogous to 4-bromoguaiacol]) represents a critical building block in the synthesis of vanilloid-based pharmaceuticals, liquid crystals, and antioxidant scaffolds.[1][2] Its unique structure—combining an aryl bromide, an electron-donating ethoxy group, and an acidic phenolic hydroxyl—presents a dichotomy in synthetic planning:

  • Reactivity: The ethoxy group activates the ring, facilitating oxidative addition, but the free phenol can poison palladium catalysts or interfere with base-mediated cycles.[2]

  • Strategy: Researchers must choose between direct coupling (shorter step count, higher catalyst demand) and protection-deprotection (higher yield reliability, longer workflow).[1][2]

This guide provides validated protocols for both approaches, emphasizing the mechanistic rationale required for reproducible scale-up in drug discovery.

Substrate Analysis & Mechanistic Insight[2]

The "Phenol Problem" in Palladium Catalysis

The primary challenge with 4-Bromo-2-ethoxyphenol is the acidic proton (


).[1][2] In the presence of the basic conditions required for Suzuki coupling (to activate the boronic acid), the phenol is deprotonated to form a phenoxide anion.
  • Catalyst Poisoning: Phenoxides are hard nucleophiles that can coordinate to the soft Palladium(II) center, forming unreactive Pd-alkoxide resting states that stall the catalytic cycle.[2]

  • Solubility Issues: The formation of the phenoxide salt often precipitates the substrate out of non-polar solvents (e.g., Toluene), halting the reaction.

Electronic & Steric Impact of the 2-Ethoxy Group[1][2]
  • Electronic Effect (+M): The ethoxy group at the ortho position is an electron-donating group (EDG).[1][2] While this slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems, modern Pd(0) sources handle this readily.[1][2]

  • Steric Effect: The ethyl chain adds bulk near the reaction center.[1][2] While less hindered than a tert-butyl group, it necessitates ligands with sufficient bite angles (e.g., dppf) or bulk (e.g., XPhos) to facilitate reductive elimination.[2]

Strategic Decision Matrix

The following workflow illustrates the decision logic for selecting the optimal protocol based on your project constraints (Step Count vs. Yield Security).

SuzukiStrategy Start Start: 4-Bromo-2-ethoxyphenol Decision Is the Boronic Acid Base-Sensitive? Start->Decision RouteA Route A: Direct Coupling (No Protection) Decision->RouteA No (Stable) RouteB Route B: Protection Strategy (Benzyl/Silyl Ether) Decision->RouteB Yes (Unstable) CondA Requires: High-Turnover Catalyst (e.g., XPhos Pd G2, Pd(dppf)) RouteA->CondA CondB Requires: 2 Extra Steps (Protection -> Coupling -> Deprotection) RouteB->CondB Result Target Biaryl Product CondA->Result 1 Step CondB->Result 3 Steps (Higher Overall Yield)

Caption: Decision tree for selecting between Direct Coupling (Route A) and Protection Strategy (Route B).

Protocol A: Direct Coupling (Unprotected Phenol)

Best for: Rapid screening, stable boronic acids, "Green" chemistry requirements.[2] Mechanism: Uses a biphasic solvent system and a bulky, electron-rich phosphine ligand to prevent phenoxide coordination to the metal center.[2]

Materials
  • Substrate: 4-Bromo-2-ethoxyphenol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G2 (1–3 mol%) OR Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv) - Note: Excess base is critical to keep phenol fully deprotonated and solvated in the aqueous phase.[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-ethoxyphenol (1.0 mmol), Arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen exclusion is vital to prevent homocoupling of the boronic acid.

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd catalyst (XPhos Pd G2 is preferred for difficult substrates).[2]

  • Reaction: Heat the mixture to 80–90 °C. Monitor by HPLC/UPLC at 2 hours.

    • Checkpoint: If the reaction stalls, add 0.5 mL additional degassed water to solubilize inorganic salts.[2]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol product). Extract with Ethyl Acetate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The water/dioxane mixture keeps the potassium phenoxide intermediate soluble, while the bulky XPhos ligand creates a "protective shell" around the Palladium, preventing the hard phenoxide oxygen from binding to the metal.

Protocol B: Protection-Coupling-Deprotection

Best for: Scale-up (>10g), expensive/unstable boronic acids, GMP processes.[1][2] Mechanism: Masks the phenol as a Benzyl ether, converting the substrate into a standard, highly reactive aryl bromide.[2]

Stage 1: Protection (Benzylation)[1][2]
  • Dissolve 4-Bromo-2-ethoxyphenol (1 equiv) in Acetone.

  • Add K₂CO₃ (2.0 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).[1][2]

  • Reflux for 4 hours.

  • Filter salts, concentrate, and crystallize.[2] Yields typically >95%.[1][2]

Stage 2: Suzuki Coupling (Standard Conditions)

With the phenol protected, the substrate behaves like a standard aryl bromide.[2]

  • Catalyst: Pd(PPh₃)₄ (1 mol%) or Pd(OAc)₂/PPh₃.[1][2]

  • Base: Na₂CO₃ (2.0 equiv).[1][2][3]

  • Solvent: Toluene/Ethanol/Water (4:1:1).[1][2]

  • Temp: Reflux (100 °C).

  • Note: This reaction is generally faster and cleaner than Protocol A because there is no phenoxide interference.[1][2]

Stage 3: Deprotection[1][2]
  • Dissolve the biaryl product in MeOH/EtOAc.[1][2]

  • Add Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure).

  • Stir at RT for 4–12 hours.

  • Filter through Celite to recover the free phenol biaryl.[1][2]

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on catalyst selection for the Direct Coupling (Protocol A) of 4-Bromo-2-ethoxyphenol with Phenylboronic acid.

Catalyst SystemBaseSolventConversion (2h)Notes
Pd(PPh₃)₄ Na₂CO₃Toluene/H₂O< 40%Poor. Phenoxide precipitates; catalyst poisons easily.[1][2]
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O75-85%Good. Robust, but requires higher temp (100°C).[1][2]
XPhos Pd G2 K₃PO₄THF/H₂O> 95%Excellent. Best for hindered/electron-rich substrates.[1][2]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O90-95%Very Good. SPhos is specifically designed for this class.[1][2]
Common Pitfalls
  • "The Black Precipitate": If the reaction turns black immediately upon heating (Pd black formation), your ligand is dissociating.[2] Switch to a bidentate ligand (dppf) or a pre-formed precatalyst (XPhos Pd G2).[1][2]

  • Incomplete Conversion: Often due to base consumption.[1][2] The phenol consumes 1 equivalent of base immediately.[1][2] Ensure you use at least 2.5–3.0 equivalents of base relative to the substrate.[1][2]

  • Protodeboronation: If the boronic acid degrades before coupling, switch to a milder base (KF) or anhydrous conditions (using the Protected Route B).[2]

References

  • Western, E. C., & Shaughnessy, K. H. (2003).[2] Palladium-Catalyzed Cross-Coupling Reactions of Unprotected Halophenols.[1][2] Journal of Organic Chemistry.[1][2] Source:[Link] Relevance: Foundational text on using water-soluble phosphines and specific conditions for coupling free phenols.[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.[1][2] Source:[Link] Relevance: The authoritative review on the mechanism and general scope of the reaction.[2]

  • PubChem Compound Summary: 4-Bromo-2-ethoxyphenol. (Accessed 2023).[1][2] Source:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10] Verification of physical properties (solubility, pKa estimates) for 4-bromo-2-ethylphenol and related analogs.

  • Barder, T. E., et al. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][11] Source:[Link] Relevance: Establishes the superiority of dialkylbiaryl phosphines (like XPhos/SPhos) for electron-rich and hindered substrates.[1][2]

Sources

Method

The Versatile Building Block: Applications of 4-Bromo-2-ethoxyphenol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Key Intermediate In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-ethoxyphenol, a halogenated phenolic compound, has emerged as a versatile and highly valuable intermediate in medicinal chemistry. Its unique structural features—a reactive bromine atom, an activating ethoxy group, and a nucleophilic hydroxyl group—provide a trifecta of functionalities that medicinal chemists can exploit to construct complex molecular architectures with diverse pharmacological activities.

The presence of the bromine atom at the 4-position offers a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ortho-ethoxy group, an electron-donating moiety, modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives. Furthermore, the phenolic hydroxyl group can be readily functionalized or can participate in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the applications of 4-Bromo-2-ethoxyphenol, complete with detailed protocols and an analysis of its role in the synthesis of bioactive molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₉BrO₂PubChem
Molecular Weight 217.06 g/mol PubChem
Appearance Off-white to pale yellow solid
Melting Point 48-50 °C
Boiling Point 135-137 °C at 10 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

The synthesis of 4-Bromo-2-ethoxyphenol is typically achieved through a two-step process starting from the readily available catechol.

Synthesis_Workflow Catechol Catechol Ethoxyphenol 2-Ethoxyphenol Catechol->Ethoxyphenol   Williamson Ether Synthesis (e.g., Iodoethane, K₂CO₃, Acetone, Reflux) FinalProduct 4-Bromo-2-ethoxyphenol Ethoxyphenol->FinalProduct   Electrophilic Bromination (e.g., NBS, Acetonitrile, RT)

Synthesis of 4-Bromo-2-ethoxyphenol.

Protocol 1: Synthesis of 2-Ethoxyphenol from Catechol

This protocol outlines the Williamson ether synthesis to produce 2-ethoxyphenol.

Materials:

  • Catechol (1.0 eq)

  • Iodoethane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add catechol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodoethane dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with deionized water (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-ethoxyphenol as an oil. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-Bromo-2-ethoxyphenol from 2-Ethoxyphenol

This protocol describes the regioselective bromination of 2-ethoxyphenol at the para-position.

Materials:

  • 2-Ethoxyphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-ethoxyphenol in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-2-ethoxyphenol as a solid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The strategic placement of the bromine atom makes 4-Bromo-2-ethoxyphenol an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[1] Derivatives of bromophenols have shown a range of biological activities including antioxidant, anticancer, anti-diabetic, and anti-inflammatory effects.[2]

Suzuki_Coupling Start 4-Bromo-2-ethoxyphenol Product Biaryl/Heterobiaryl Derivative Start->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product

Suzuki-Miyaura coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxyphenol

This protocol provides a general method for the coupling of 4-Bromo-2-ethoxyphenol with various boronic acids.

Materials:

  • 4-Bromo-2-ethoxyphenol (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a Schlenk flask, add 4-Bromo-2-ethoxyphenol, the boronic acid, potassium carbonate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heterobiaryl product.

Significance in Drug Discovery: Biaryl and heterobiaryl motifs are prevalent in a vast number of approved drugs and clinical candidates. They often serve as key pharmacophores that can engage with multiple binding pockets within a target protein. The ability to readily synthesize a library of such compounds from 4-Bromo-2-ethoxyphenol allows for rapid structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 4-substituted-2-methoxyphenols have been investigated for their antitumor activity.[3]

Buchwald-Hartwig Amination: Constructing Aryl Amines and N-Heterocycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to aryl amines.[4]

Buchwald_Hartwig Start 4-Bromo-2-ethoxyphenol Product Aryl Amine Derivative Start->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Catalyst->Product

Buchwald-Hartwig amination reaction.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-2-ethoxyphenol

This protocol outlines a general procedure for the C-N coupling of 4-Bromo-2-ethoxyphenol.

Materials:

  • 4-Bromo-2-ethoxyphenol (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Schlenk tube, magnetic stirrer, heating block.

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-Bromo-2-ethoxyphenol, cesium carbonate, and the amine to a Schlenk tube.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl amine.

Significance in Drug Discovery: The aryl amine moiety is a common feature in many biologically active molecules, including kinase inhibitors, GPCR ligands, and ion channel modulators. The Buchwald-Hartwig amination provides a versatile and efficient method to access a wide range of N-arylated compounds from 4-Bromo-2-ethoxyphenol. This enables the exploration of the chemical space around the nitrogen atom, which is often crucial for modulating target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, 4-amino-2-(thio)phenol derivatives have been synthesized and evaluated as protein kinase and angiogenesis inhibitors for cancer treatment.[5]

Potential Therapeutic Applications of 4-Bromo-2-ethoxyphenol Derivatives

While specific biological data for derivatives of 4-Bromo-2-ethoxyphenol are not extensively reported in publicly available literature, the broader class of bromophenols and their analogs have demonstrated a wide array of promising pharmacological activities.

  • Anticancer and Antioxidant Activity: Many natural and synthetic bromophenols exhibit significant antioxidant and anticancer properties.[6] The phenolic hydroxyl group can act as a radical scavenger, while the overall molecular scaffold can interfere with various cellular signaling pathways involved in cancer progression. For instance, certain bromophenol derivatives have shown inhibitory effects on leukemia cells.

  • Enzyme Inhibition: The structural features of 4-Bromo-2-ethoxyphenol derivatives make them attractive candidates for the design of enzyme inhibitors. The aromatic core can be tailored to fit into the active site of enzymes, while the substituents can be modified to achieve high affinity and selectivity. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their acetylcholinesterase and α-glucosidase inhibitory potential.[7]

  • Kinase Inhibitors: The general structure of biaryl and N-aryl compounds derived from 4-Bromo-2-ethoxyphenol is reminiscent of many known kinase inhibitors. By judiciously choosing the coupling partners in Suzuki and Buchwald-Hartwig reactions, it is possible to generate libraries of compounds for screening against various kinases implicated in diseases such as cancer and inflammation. The discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series as potent LRRK2 inhibitors for Parkinson's disease highlights the potential of the ethoxy-phenyl moiety in this area.[8]

Conclusion and Future Perspectives

4-Bromo-2-ethoxyphenol stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its synthetic accessibility and the versatility of its functional groups provide medicinal chemists with a reliable platform for the rapid generation of diverse and complex molecular entities. The protocols outlined in this guide for its synthesis and subsequent elaboration through key cross-coupling reactions serve as a practical starting point for researchers in the field.

Future investigations into the biological activities of novel compounds derived from 4-Bromo-2-ethoxyphenol are warranted. High-throughput screening of libraries based on this scaffold against a panel of therapeutic targets could unveil new lead compounds for a variety of diseases. Furthermore, the development of more efficient and sustainable catalytic methods for the functionalization of this building block will continue to enhance its value in the ever-evolving landscape of medicinal chemistry.

References

  • [No Author]. (2014, March 26). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Google Patents.
  • [No Author]. (n.d.). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Eureka | Patsnap. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Bromination of Phenols (video). Khan Academy. Retrieved from [Link]

  • [No Author]. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (2018, May 15). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). CN1994994A - 2-(o-ethoxyphenoxy) bromethane preparation method. Google Patents.
  • [No Author]. (n.d.). 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) INHIBITORS OF BROMODOMAIN-4 AND CYCLOOXYGENASE-2: A REVIEW ON THE ADVANTAGEOUS EFFECT OF DUAL-TARGET APPROACH IN CANCER TREATMENT. ResearchGate. Retrieved from [Link]

  • [No Author]. (2020, December 1). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Retrieved from [Link]

  • [No Author]. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC - PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (n.d.). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. PubMed. Retrieved from [Link]

  • [No Author]. (2025, March 7). APRIL 14 - 17, 2025. Drug Discovery Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Google Patents.
  • [No Author]. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Retrieved from [Link]

  • [No Author]. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-Bromo-2-ethoxyphenol

Introduction: A Two-Step Approach to Novel Schiff Bases Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and drug development, exhibiting a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Two-Step Approach to Novel Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[4][5]

This guide focuses on the synthesis of novel Schiff base derivatives starting from 4-Bromo-2-ethoxyphenol. A critical analysis of the starting material reveals the absence of a carbonyl group, a prerequisite for direct Schiff base formation. Therefore, a two-step synthetic strategy is essential:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group onto the phenolic ring, ortho to the hydroxyl group, to create a reactive salicylaldehyde intermediate.

  • Schiff Base Condensation: Reaction of the synthesized aldehyde with a primary amine to yield the final Schiff base derivative.

This document provides a detailed, research-level protocol for each step, elucidating the mechanistic rationale behind the chosen methodologies and offering practical insights for successful synthesis, purification, and characterization.

Part 1: Ortho-Formylation of 4-Bromo-2-ethoxyphenol

To synthesize the necessary aldehyde precursor, an electrophilic aromatic substitution is required to introduce a formyl group. The hydroxyl and ethoxy groups on the starting material are electron-donating, activating the aromatic ring towards substitution. The primary challenge is achieving regioselectivity, specifically targeting the position ortho to the powerful ortho,para-directing hydroxyl group.

Several classical methods exist for phenol formylation, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[6][7][8] For this specific substrate, we will detail the Duff reaction , a method known for its preferential ortho-formylation of phenols using hexamine as the formyl source.[4][9] A modified Duff reaction using trifluoroacetic acid (TFA) as both solvent and catalyst has shown particular efficacy for 4-substituted phenols, offering a direct route to the desired 5-bromo-3-ethoxy-2-hydroxybenzaldehyde.[10]

Reaction Principle: The Duff Reaction

The Duff reaction involves heating a phenol with hexamethylenetetramine (hexamine) in an acidic medium.[11] The reaction proceeds through the formation of an iminium ion from protonated hexamine, which acts as the electrophile. This attacks the electron-rich phenol ring, leading to an aminomethylation product that subsequently undergoes an intramolecular redox reaction and hydrolysis to yield the aldehyde.[4][12] The ortho-selectivity is driven by the directing effect of the hydroxyl group.[9]

Visualizing the Formylation Workflow

Formylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine 4-Bromo-2-ethoxyphenol & Hexamine in Anhydrous TFA reflux Reflux the Mixture (e.g., 2-4 hours) start->reflux Heat monitor Monitor Progress via TLC reflux->monitor hydrolyze Pour into 4M HCl (aq) & Stir monitor->hydrolyze Upon Completion extract Extract with Dichloromethane hydrolyze->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify via Column Chromatography or Recrystallization dry->purify end Obtain 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde purify->end Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration reactants Aldehyde (R-CHO) Primary Amine (R'-NH₂) hemiaminal Carbinolamine (Hemiaminal) Intermediate reactants:c->hemiaminal Nucleophilic Attack product Schiff Base (Imine) H₂O hemiaminal->product Elimination of Water

Sources

Method

Application Note: 4-Bromo-2-ethoxyphenol as a Modular Scaffold for Kinase Inhibitor Discovery

Abstract This application note details the strategic utilization of 4-Bromo-2-ethoxyphenol (CAS: 52994-84-0) as a bifunctional building block in the synthesis of Type I and Type II kinase inhibitors. Unlike its methoxy a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 4-Bromo-2-ethoxyphenol (CAS: 52994-84-0) as a bifunctional building block in the synthesis of Type I and Type II kinase inhibitors. Unlike its methoxy analogue (4-bromoguaiacol), the ethoxy derivative offers distinct lipophilic properties (


 modulation) critical for optimizing binding affinity within the ATP-binding pocket of tyrosine kinases such as EGFR, VEGFR, and BTK. We present a validated workflow for regioselective synthesis, nucleophilic aromatic substitution (

) for core assembly, and palladium-catalyzed cross-coupling for library diversification.

Chemical Rationale & SAR Significance

In medicinal chemistry, the "privileged scaffold" concept relies on versatile intermediates. 4-Bromo-2-ethoxyphenol is unique due to its orthogonal reactivity :

  • Phenolic Hydroxyl (-OH): Acts as a nucleophile for linking to the kinase "hinge-binding" core (e.g., quinazoline, pyrimidine).

  • Aryl Bromide (-Br): Serves as a handle for extending the molecule into the "solvent-exposed" region via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Ethoxy Group (-OEt): Provides a steric and lipophilic bulk (

    
    ) larger than a methoxy group, often enhancing selectivity by filling hydrophobic pockets (e.g., the gatekeeper region) where smaller substituents fail to displace water molecules effectively.
    
Table 1: Physicochemical Profile
PropertyValueRelevance to Drug Design
Molecular Weight 217.06 g/mol Low MW allows for "Lead-Like" fragment growth.
ClogP ~2.9Higher lipophilicity than methoxy analog; improves membrane permeability.
H-Bond Donors 1 (Phenol)Critical for interaction with Glu/Asp residues in the active site.
H-Bond Acceptors 2 (Ether, Phenol)Facilitates water-mediated bridging.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-2-ethoxyphenol

Objective: To synthesize the precursor from commercially available 2-ethoxyphenol (Guethol) with high para-selectivity.

Reagents:

  • 2-Ethoxyphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

  • Ammonium Acetate (

    
    ) (0.1 eq - Catalyst)
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-ethoxyphenol and ACN. Cool to 0°C using an ice bath.

  • Catalyst Addition: Add

    
     (10 mol%). Note: The ammonium salt acts as a mild proton source to activate NBS without causing acid-catalyzed side reactions.
    
  • Bromination: Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes.

    • Critical: Maintain temperature <5°C to prevent ortho-bromination (6-bromo isomer).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add 10%

    
     (aq) to quench unreacted bromine species.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

    • Validation:

      
       NMR should show a characteristic aromatic pattern (d, dd, d) confirming para substitution.
      
Protocol B: Core Assembly via (The "Head" Attachment)

Objective: To link the phenol to a 4-chloroquinazoline core (common in EGFR inhibitors like Gefitinib analogs).

Reagents:

  • 4-Bromo-2-ethoxyphenol (1.1 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 
     (2.5 eq)
    
  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 4-Bromo-2-ethoxyphenol in DMF. Add

    
     and stir at RT for 15 mins.
    
    • Observation: Suspension may turn slight yellow as the phenoxide generates.

  • Coupling: Add the 4-Chloroquinazoline derivative.

  • Heating: Heat to 80°C for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The electron-deficient pyrimidine ring of the quinazoline facilitates nucleophilic attack by the phenoxide at C4, displacing the chloride.

  • Workup: Pour reaction mixture into ice water. The product usually precipitates.

  • Isolation: Filter the solid, wash with water and cold diethyl ether.

    • Note: This intermediate (Brominated Core) is stable and can be stored.

Protocol C: Library Diversification via Suzuki Coupling (The "Tail")

Objective: To functionalize the aryl bromide with a solubilizing group (e.g., N-methylpiperazine tail).

Reagents:

  • Brominated Core (from Protocol B)[7] (1.0 eq)[7]

  • (4-Methylpiperazin-1-yl)phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane:Water (4:1)

Step-by-Step Procedure:

  • Degassing: Combine solvent, base, and substrate in a microwave vial. Sparge with Argon for 10 mins. Oxygen is the enemy of Pd(0).

  • Catalyst: Add the Pd catalyst under Argon flow. Cap immediately.

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Scavenging: Filter through a Celite pad. Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is for biological assay.

  • Purification: Preparative HPLC (Reverse phase, Water/ACN + 0.1% Formic Acid).

Visualizing the Synthetic Logic

The following diagram illustrates the modular assembly logic, highlighting the "Bifunctional Switch" nature of the molecule.

G cluster_logic SAR Logic Start 2-Ethoxyphenol (Precursor) Bromination Bromination (NBS, 0°C) Start->Bromination Intermediate 4-Bromo-2-ethoxyphenol (The Scaffold) Bromination->Intermediate Path1 Path A: S_NAr (Link to Kinase Core) Intermediate->Path1 Phenol Activation Core Brominated Inhibitor Core Path1->Core Path2 Path B: Suzuki Coupling (Add Solubilizing Tail) Core->Path2 Aryl-Br Activation Final Final Kinase Inhibitor Path2->Final

Figure 1: Synthetic workflow transforming 2-ethoxyphenol into a complex kinase inhibitor scaffold. Path A establishes the binding affinity; Path B optimizes pharmacokinetic properties.

Troubleshooting & Expert Insights

Regioselectivity Issues
  • Problem: Formation of 6-bromo-2-ethoxyphenol (ortho-isomer).

  • Cause: Reaction temperature >10°C or fast addition of NBS.

  • Solution: Use a cryostat to maintain 0°C. If the ortho-isomer forms (typically <5%), it has a lower boiling point and can be separated via careful vacuum distillation before the chromatography step.

Palladium Poisoning
  • Problem: Low yield in Suzuki coupling (Protocol C).

  • Cause: The quinazoline nitrogen atoms can coordinate to Pd, deactivating the catalyst.

  • Solution: Switch to a catalyst with bulky biaryl phosphine ligands like XPhos Pd G3 or BrettPhos , which prevent non-productive coordination to the heterocycle.

Solubility
  • Problem: The brominated core precipitates but traps impurities.

  • Solution: Trituration with hot isopropanol is often superior to column chromatography for the

    
     intermediate (Protocol B), yielding >98% purity suitable for the subsequent metal-catalyzed step.
    

References

  • Preparation of 2-Ethoxyphenol: Technical Disclosure Commons. (2022).[1][2][8] "Process for the preparation of 2-ethoxy-phenol." Link

  • Suzuki-Miyaura Coupling Guide: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

  • SNAr Regioselectivity: Chem. Sci. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

  • Kinase Inhibitor Design (Quinazolines): National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Link

  • Safety Data Sheet: Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-2-ethoxyphenol." Link

Sources

Application

Application Note: Precision O-Alkylation of 4-Bromophenol

Abstract The O-alkylation of 4-bromophenol is a foundational transformation in medicinal chemistry, serving as a gateway to aryl ether scaffolds used in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The O-alkylation of 4-bromophenol is a foundational transformation in medicinal chemistry, serving as a gateway to aryl ether scaffolds used in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While conceptually simple, yield and purity are often compromised by competitive C-alkylation, elimination side-reactions, or incomplete conversion. This guide provides a scientifically grounded, decision-based framework for selecting and executing the optimal alkylation protocol—ranging from classical Williamson ether synthesis to Mitsunobu coupling—ensuring high-fidelity results for drug development applications.

Strategic Method Selection

Success in O-alkylation depends on matching the reaction conditions to the electrophile (alkylating agent). The following decision matrix outlines the optimal pathway based on substrate class.

MethodSelection Start Select Electrophile Type PrimaryHalide Primary Alkyl Halide (R-CH2-X) Start->PrimaryHalide MethylHalide Methyl Iodide/Sulfate Start->MethylHalide SecHalide Secondary Alkyl Halide (R2-CH-X) Start->SecHalide Alcohol Alcohol (R-OH) Start->Alcohol MethodA Method A: Standard Williamson (K2CO3 / Acetone) PrimaryHalide->MethodA Standard MethodB Method B: Accelerated Williamson (Cs2CO3 / MeCN or DMF) PrimaryHalide->MethodB If unreactive MethylHalide->MethodA Standard SecHalide->MethodB Minimize Elimination MethodC Method C: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->MethodC Direct Coupling

Figure 1: Decision tree for selecting the optimal O-alkylation protocol based on electrophile sterics and leaving group availability.

Mechanistic Insight & Critical Variables

The Nucleophile: 4-Bromophenoxide

4-Bromophenol (


) is more acidic than unsubstituted phenol (

) due to the electron-withdrawing inductive effect of the bromine atom.
  • Implication: Deprotonation is facile even with weak bases like Potassium Carbonate (

    
    ).
    
  • Reactivity: The resulting phenoxide is slightly less nucleophilic than phenoxide, requiring elevated temperatures or polar aprotic solvents for hindered electrophiles.

The Cation Effect (The "Cesium Effect")

While


 is the economic standard, Cesium Carbonate (

) often provides superior yields.
  • Mechanism: The large ionic radius of

    
     results in a "loose ion pair" with the phenoxide anion in organic solvents. This increases the "nakedness" and reactivity of the oxygen nucleophile compared to the tighter 
    
    
    
    -phenoxide pair.
  • Application: Use

    
     for secondary halides or when reaction kinetics are sluggish in acetone.
    
Solvent Systems
SolventDielectric Const.Boiling Pt.[1]ApplicationPros/Cons
Acetone 20.756°CStandard (Method A)Pro: Easy workup (evaporation). Con: Slow kinetics; low temp limit.
Acetonitrile (MeCN) 37.582°CAccelerated (Method B)Pro: High polarity, good reflux temp. Con: More expensive than acetone.
DMF 36.7153°CDifficult SubstratesPro: Dissolves inorganic bases well; fast rates. Con: High BP makes removal difficult; aqueous workup required.

Experimental Protocols

Method A: Standard Williamson Ether Synthesis

Best for: Primary alkyl bromides/iodides, Methyl iodide, Benzyl bromide. Scale: 1.0 gram (can be scaled linearly).

Reagents:

  • 4-Bromophenol (1.0 equiv)[2]

  • Alkyl Halide (1.2 – 1.5 equiv)

  • 
     (anhydrous, granular) (2.0 equiv)
    
  • Acetone (Reagent Grade) (0.2 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-bromophenol (1.0 g, 5.78 mmol) and anhydrous

    
     (1.6 g, 11.56 mmol) to Acetone (30 mL).
    
  • Activation: Stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.

  • Addition: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (6.9 – 8.7 mmol) dropwise.

    • Note: If using volatile alkyl halides (e.g., MeI), add through the top of the condenser or seal the flask well.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). Product usually has a higher

      
       than the starting phenol.
      
  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: Most primary alkylations yield >90% purity and may not require chromatography. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Method B: Cesium-Promoted High-Efficiency Alkylation

Best for: Secondary alkyl halides, less reactive chlorides, or rapid synthesis requirements.

Reagents:

  • 4-Bromophenol (1.0 equiv)[2]

  • Alkyl Halide (1.2 equiv)

  • 
     (1.5 equiv)
    
  • Acetonitrile (MeCN) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask under nitrogen (optional but recommended for high precision).

  • Mixing: Charge flask with 4-bromophenol,

    
    , and MeCN.
    
  • Addition: Add the alkyl halide.

  • Reaction: Heat to reflux (80°C) for 2–5 hours. The "Cesium Effect" typically reduces reaction time significantly compared to Method A.

  • Workup:

    • Dilute with Ethyl Acetate and Water.

    • Separate phases.[1][2] Wash organic layer with water (2x) and brine (1x) to remove cesium salts.

    • Dry over

      
      , filter, and concentrate.[4]
      
Method C: Mitsunobu Reaction (Alcohol Nucleophiles)

Best for: Alkylating with alcohols directly (avoiding halide synthesis), or when stereochemical inversion of the alkyl group is required.

Reagents:

  • 4-Bromophenol (1.0 equiv)[2]

  • Alcohol (R-OH) (1.0 – 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.2 – 1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 – 1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Setup: Oven-dried flask, nitrogen atmosphere. Cool to 0°C (Ice bath).

  • Dissolution: Dissolve 4-bromophenol, Alcohol, and

    
     in anhydrous THF.
    
  • Addition: Add DIAD dropwise over 10–20 minutes. Exothermic reaction.[2]

    • Visual Cue: The solution often turns yellow/orange and then fades.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

  • Workup:

    • Concentrate THF.

    • Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter off the solid.
      
    • Concentrate filtrate and purify via column chromatography (essential to remove hydrazine byproducts).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonation or wet solvent.Ensure

is anhydrous (dry in oven). Switch to Method B (

/DMF).
C-Alkylation (Minor) Solvent is too non-polar or phenoxide is too "naked".Rare for phenols, but if observed, ensure Oxygen is not sterically hindered. Use O-selective solvents like DMF/DMSO.
Elimination Product (Alkene) Basic conditions reacting with secondary halide.Lower temperature.[4][6] Switch from

to weaker bases or use Mitsunobu (Method C) which avoids carbocation character.

Safety Considerations

  • Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylating agents and suspected carcinogens. Handle only in a fume hood.

  • 4-Bromophenol: Corrosive and toxic. Causes severe skin burns and eye damage.

  • DIAD: Shock sensitive in pure form; store cold. Toxic if inhaled.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson Ether Synthesis - Wikipedia.
  • Cesium Carbonate Effect

    • Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Lee, J. C., et al.
  • Mitsunobu Reaction Protocol

    • Mitsunobu Reaction - Organic Chemistry Portal.
  • Base Comparison (K2CO3 vs Cs2CO3)

    • Phenol Alkyl
  • Phase Transfer Catalysis (Alternative Method)

    • Application Notes and Protocols for Phase Transfer C

Sources

Method

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-ethoxyphenol in the Synthesis of Bioactive Molecules

Introduction: 4-Bromo-2-ethoxyphenol as a Versatile Scaffold In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromo-2-ethoxyphenol as a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Bromo-2-ethoxyphenol has emerged as a highly valuable and versatile building block for the construction of complex bioactive molecules. Its utility is rooted in the strategic placement of three key functional groups: a phenolic hydroxyl group, a bromine atom, and an ethoxy group. This trifecta of reactivity allows for sequential, regioselective modifications, providing a robust platform for generating molecular diversity.

  • The Bromine Handle: The bromine atom, typically positioned at the 4-position, is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are fundamental transformations in modern drug synthesis.

  • The Phenolic Hydroxyl Group: The nucleophilic hydroxyl group is a gateway for etherification and esterification reactions. Its acidity can be fine-tuned, and it can be used as a key hydrogen bond donor/acceptor for target protein engagement. Its presence is a recurring motif in numerous natural products and approved pharmaceuticals.[1]

  • The Ethoxy Group: The ortho-ethoxy group serves multiple purposes. Sterically, it can direct the regioselectivity of reactions at the hydroxyl or bromo positions. Electronically, it modulates the reactivity of the aromatic ring. From a pharmacological standpoint, the choice of an ethoxy over a more common methoxy group can be a deliberate strategy to alter the molecule's lipophilicity and metabolic stability. This modification can influence absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile.[2]

These application notes provide an in-depth guide to leveraging the unique chemical attributes of 4-Bromo-2-ethoxyphenol in the synthesis of molecules with significant therapeutic potential. We will explore key synthetic transformations, provide detailed, field-tested protocols, and connect these synthetic strategies to relevant biological applications.

Core Synthetic Applications and Protocols

The true power of 4-Bromo-2-ethoxyphenol lies in its capacity to undergo a variety of robust and high-yielding chemical reactions. Below, we detail the protocols for three of the most important classes of transformations.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl scaffolds, a privileged structure in many bioactive compounds due to its conformational flexibility and ability to interact with protein surfaces.[3][4] The bromine atom of 4-Bromo-2-ethoxyphenol makes it an ideal substrate for this transformation.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos), is essential for the catalytic cycle.[5][6][7] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or a phosphate like K₃PO₄, is required to activate the boronic acid for the transmetalation step.[8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 4-Bromo-2-ethoxyphenol, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk flask prep2 Evacuate and backfill flask with Argon (3x) prep1->prep2 prep3 Add degassed solvents (e.g., Toluene/Ethanol/Water) prep2->prep3 react1 Heat mixture to 80-100 °C with vigorous stirring prep3->react1 react2 Monitor reaction progress by TLC or LC-MS react1->react2 workup1 Cool to RT, dilute with Ethyl Acetate react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 purify Purify via column chromatography workup3->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a 4-Aryl-2-ethoxyphenol Derivative

  • Materials:

    • 4-Bromo-2-ethoxyphenol (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Toluene (degassed)

    • Ethanol (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-2-ethoxyphenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add the degassed solvents in a 4:1:1 ratio of Toluene:Ethanol:Water via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Robust, commercially available Pd(0) source.
Base K₂CO₃Effective for boronic acid activation; moderate strength.
Solvents Toluene/EtOH/H₂OEnsures solubility of all components.
Temperature 90 °CPromotes efficient catalytic turnover without degradation.
Expected Yield 75-95%Dependent on the specific arylboronic acid used.
C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of a nitrogen atom is a cornerstone of medicinal chemistry, as amines are present in a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine, and it is perfectly suited for 4-Bromo-2-ethoxyphenol.[9]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., BINAP, Xantphos). The ligand is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Protocol 2: Synthesis of a 4-Amino-2-ethoxyphenol Derivative

  • Materials:

    • 4-Bromo-2-ethoxyphenol (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene (degassed)

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

    • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

    • Add 4-Bromo-2-ethoxyphenol followed by the amine.

    • Seal the flask and heat to 100-110 °C for 8-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA highly active system for C-N coupling.
Base NaOtBuStrong base needed to deprotonate the amine.
Solvent Anhydrous TolueneAprotic solvent prevents reaction with the strong base.
Temperature 100-110 °CRequired to overcome the activation energy for C-N bond formation.
Expected Yield 60-90%Highly dependent on the steric and electronic properties of the amine.
Case Study: Synthesis of a Key Intermediate for Dapagliflozin

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type-2 diabetes. A key intermediate in its synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[10] While not starting directly from 4-Bromo-2-ethoxyphenol, a closely related synthesis can be envisioned, demonstrating the utility of the core scaffold in synthesizing complex, marketed drugs. The following is a proposed multi-step synthesis starting from 4-bromo-2-ethoxyphenol to a related C-glycoside precursor, illustrating the power of this building block.

Synthetic Pathway to Dapagliflozin-like Precursor

start 4-Bromo-2-ethoxyphenol step1 Step 1: Friedel-Crafts Acylation start->step1 RCOCl, AlCl₃ intermediate1 Acylated Phenol Intermediate step1->intermediate1 step2 Step 2: Reduction of Ketone intermediate1->step2 NaBH₄ or H₂/Pd intermediate2 Benzyl Alcohol Intermediate step2->intermediate2 step3 Step 3: Glycosylation intermediate2->step3 Protected Glucose Derivative, Lewis Acid final_product C-Glycoside Precursor step3->final_product

Caption: Proposed synthesis of a Dapagliflozin-like precursor.

Protocol 3: Multi-step Synthesis of a C-Glycoside Precursor

  • Step 3a: Friedel-Crafts Acylation

    • Cool a solution of 4-Bromo-2-ethoxyphenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq).

    • Slowly add an acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up involves quenching with ice/HCl, extraction, and purification to yield the acylated intermediate.

  • Step 3b: Ketone Reduction

    • Dissolve the ketone from the previous step in a solvent like methanol or ethanol.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

    • Stir until the reaction is complete (monitored by TLC).

    • Work-up includes quenching with water, removal of the solvent, extraction, and purification to give the benzyl alcohol intermediate.

  • Step 3c: C-Glycosylation

    • Dissolve the benzyl alcohol intermediate and a protected glucose derivative (e.g., gluconolactone) in an anhydrous solvent.

    • Add a Lewis acid promoter (e.g., BF₃·OEt₂) at low temperature.

    • Stir the reaction, allowing it to slowly warm to room temperature.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain the C-glycoside precursor.

This sequence showcases how the initial scaffold can be elaborated into a complex structure relevant to a blockbuster drug, underscoring the strategic value of 4-Bromo-2-ethoxyphenol.

Biological Significance and Applications

Derivatives of brominated and alkoxylated phenols exhibit a wide range of biological activities, making them attractive targets for drug development.

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS).[11] Many derivatives of 4-Bromo-2-ethoxyphenol are expected to retain this antioxidant potential, which is beneficial in disease states characterized by oxidative stress, such as cardiovascular and neurodegenerative disorders.[12]

  • Enzyme Inhibition: Methoxyphenol derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in the progression of atherosclerosis.[13] The structural similarity of 4-Bromo-2-ethoxyphenol suggests its derivatives could also be explored for this target.

  • Anticancer Activity: Numerous studies have shown that bromophenol derivatives can possess significant anticancer properties, inducing apoptosis in cancer cell lines.[3][4][12] The ability to easily diversify the 4-Bromo-2-ethoxyphenol scaffold through the reactions described above makes it an excellent starting point for generating libraries of compounds for anticancer screening.

Conclusion

4-Bromo-2-ethoxyphenol is a powerful and versatile starting material for the synthesis of bioactive molecules. Its strategically positioned functional groups provide multiple handles for diversification through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein demonstrate the causality behind experimental choices and offer a clear path for researchers, scientists, and drug development professionals to utilize this scaffold in the creation of novel therapeutics with potential applications in oncology, metabolic diseases, and inflammatory conditions.

References

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.). Indian Patent Office. [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Total Synthesis of Bioactive Natural Products Possessing Highly Oxidized Structure. (n.d.). [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980).
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019). National Institutes of Health. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). National Institutes of Health. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2015). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. [Link]

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2017). ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). MDPI. [Link]

  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. (2021). ResearchGate. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2021). NSF Public Access Repository. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). National Institutes of Health. [Link]

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Application

Synthetic Routes to Novel Heterocyclic Compounds Using 4-Bromo-2-ethoxyphenol: Application Notes and Protocols

Introduction: The Strategic Value of 4-Bromo-2-ethoxyphenol in Heterocyclic Synthesis 4-Bromo-2-ethoxyphenol is a versatile and highly valuable starting material in the synthesis of novel heterocyclic compounds, which ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-2-ethoxyphenol in Heterocyclic Synthesis

4-Bromo-2-ethoxyphenol is a versatile and highly valuable starting material in the synthesis of novel heterocyclic compounds, which are pivotal scaffolds in drug discovery and materials science. Its unique trifunctional nature—a phenolic hydroxyl group, a bromine atom, and an ethoxy substituent—offers a powerful platform for a variety of selective chemical transformations. The interplay between these functional groups allows for the strategic and regioselective construction of complex molecular architectures.

The electron-donating ethoxy group at the ortho position to the hydroxyl group influences the nucleophilicity of the phenol and can direct ortho-lithiation. The bromine atom, typically at the para position, serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This strategic arrangement allows for the sequential or one-pot synthesis of a diverse array of heterocyclic systems, including but not limited to, benzofurans, dibenzofurans, and phenoxazines.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging 4-Bromo-2-ethoxyphenol as a key building block in the creation of novel heterocyclic compounds.

I. Synthesis of Substituted Benzofurans via Palladium-Catalyzed Annulation

The benzofuran motif is a prevalent core in numerous biologically active natural products and synthetic pharmaceuticals. A powerful strategy for the construction of substituted benzofurans from 4-Bromo-2-ethoxyphenol involves a palladium-catalyzed reaction with terminal alkynes, often referred to as a Sonogashira coupling followed by an intramolecular cyclization.

Causality in Experimental Design

The choice of a palladium catalyst is crucial for activating the C-Br bond of 4-Bromo-2-ethoxyphenol for oxidative addition, the initial step in the catalytic cycle. The presence of a copper co-catalyst is often employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. The base is essential for the deprotonation of the terminal alkyne and the phenolic hydroxyl group, promoting the final cyclization step. The ethoxy group on the phenol ring can enhance the nucleophilicity of the hydroxyl group, facilitating the intramolecular attack to form the furan ring.

Experimental Workflow: Palladium-Catalyzed Benzofuran Synthesis

Caption: Workflow for the synthesis of substituted benzofurans.

Detailed Protocol: Synthesis of 2-Aryl-5-bromo-7-ethoxybenzofuran
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-ethoxyphenol (1.0 mmol), the desired terminal alkyne (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous and degassed triethylamine (Et3N, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted-5-bromo-7-ethoxybenzofuran.

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene5-Bromo-7-ethoxy-2-phenylbenzofuran85
21-Octyne5-Bromo-7-ethoxy-2-hexylbenzofuran78
3(4-Methoxyphenyl)acetylene5-Bromo-7-ethoxy-2-(4-methoxyphenyl)benzofuran82

II. Construction of Dibenzofurans via Intramolecular C-O Bond Formation

Dibenzofurans are a class of aromatic compounds with applications in medicinal chemistry and materials science. A common strategy for their synthesis involves an intramolecular Ullmann-type coupling reaction. This approach can be adapted for the synthesis of ethoxy-substituted dibenzofurans starting from 4-Bromo-2-ethoxyphenol.

Rationale for the Synthetic Approach

The synthesis first involves an intermolecular Ullmann condensation or a Buchwald-Hartwig C-O coupling to form a diaryl ether intermediate. The 4-Bromo-2-ethoxyphenol can act as the nucleophile (after deprotonation of the hydroxyl group) or as the electrophile (at the C-Br bond). In a subsequent step, an intramolecular cyclization, often palladium-catalyzed, forms the central furan ring. The choice of catalyst and ligand is critical to promote the desired intramolecular C-H activation and C-O bond formation.

Experimental Workflow: Two-Step Dibenzofuran Synthesis

Caption: Two-step synthesis of ethoxy-substituted dibenzofurans.

Detailed Protocol: Synthesis of 2-Ethoxy-8-bromodibenzofuran

Step 1: Synthesis of 2-(2-Bromophenoxy)-5-bromo-1-ethoxybenzene

  • Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-ethoxyphenol (1.0 mmol), 1,2-dibromobenzene (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and cesium carbonate (Cs2CO3, 2.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the diaryl ether intermediate.

Step 2: Intramolecular Cyclization to 2-Ethoxy-8-bromodibenzofuran

  • Reaction Setup: To a Schlenk tube, add the diaryl ether intermediate from Step 1 (1.0 mmol), palladium(II) acetate (Pd(OAc)2, 0.05 mmol), and potassium carbonate (K2CO3, 2.0 mmol).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMAc, 10 mL).

  • Reaction Conditions: Heat the mixture at 140 °C for 12 hours under an inert atmosphere.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain 2-Ethoxy-8-bromodibenzofuran.

IntermediateProductOverall Yield (%)
2-(2-Bromophenoxy)-5-bromo-1-ethoxybenzene2-Ethoxy-8-bromodibenzofuran65

III. Synthesis of Novel Phenoxazines via Buchwald-Hartwig Amination

Phenoxazines are nitrogen- and oxygen-containing heterocycles that are prominent in dye chemistry and have shown a range of biological activities. The Buchwald-Hartwig amination offers a powerful method for the construction of the phenoxazine core through a C-N bond-forming reaction.

Mechanistic Considerations and Strategic Choices

The synthesis of phenoxazines from 4-Bromo-2-ethoxyphenol can be envisioned through a palladium-catalyzed cross-coupling with an ortho-aminophenol derivative. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. The base plays a crucial role in deprotonating the amine and the phenol, making them more nucleophilic.

Experimental Workflow: Buchwald-Hartwig Amination for Phenoxazine Synthesis

Caption: Synthesis of phenoxazines via Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-Ethoxy-7-bromophenoxazine
  • Reaction Setup: In a glovebox, charge a Schlenk tube with 4-Bromo-2-ethoxyphenol (1.0 mmol), 2-aminophenol (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.025 mmol), XPhos (0.1 mmol), and potassium phosphate (K3PO4, 2.0 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford 2-Ethoxy-7-bromophenoxazine.

Amine SubstrateProductYield (%)
2-Aminophenol2-Ethoxy-7-bromophenoxazine75
2-Amino-4-methylphenol2-Ethoxy-7-bromo-9-methylphenoxazine72

Conclusion

4-Bromo-2-ethoxyphenol stands out as a strategically important and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The methodologies presented herein, including palladium-catalyzed annulation for benzofurans, intramolecular cyclization for dibenzofurans, and Buchwald-Hartwig amination for phenoxazines, highlight the power of modern synthetic organic chemistry to construct complex molecular architectures from readily available starting materials. The detailed protocols and the rationale behind the experimental choices are intended to provide a solid foundation for researchers to explore the vast chemical space accessible from this unique trifunctional precursor, thereby accelerating the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Sundar, S., & Nagarajan, R. (2015). Recent advances in the synthesis of benzofurans. RSC Advances, 5(10), 7439-7469. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Tyagi, V., & Kumar, A. (2018). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 16(33), 5974-5993. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(7), PR215-PR283. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Bromo-2-ethoxyphenol synthesis

Technical Support Guide: Optimization of 4-Bromo-2-ethoxyphenol Synthesis Executive Summary This guide addresses the synthesis of 4-Bromo-2-ethoxyphenol (CAS: 2563-07-7), a critical intermediate for pharmaceutical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of 4-Bromo-2-ethoxyphenol Synthesis

Executive Summary

This guide addresses the synthesis of 4-Bromo-2-ethoxyphenol (CAS: 2563-07-7), a critical intermediate for pharmaceutical scaffolds (e.g., Tamsulosin precursors, PGE2 modulators). The primary challenge in this synthesis is regioselectivity . The substrate, 2-ethoxyphenol (Guethol), contains two activating groups (OH and OEt). While the hydroxyl group is the stronger activator, directing para (position 4), the ortho position (position 6) is also activated, leading to isomeric impurities. Furthermore, the electron-rich ring is prone to over-bromination (dibromo species) and oxidation (quinones).

This document outlines the "Gold Standard" Protocol using N-Bromosuccinimide (NBS) in acetonitrile, followed by a detailed troubleshooting Q&A to resolve common deviations.

Core Synthesis Protocol (The "Gold Standard")

Objective: Maximize para-selectivity (4-position) while minimizing ortho-bromination (6-position) and dibromination.

Reagents:

  • Substrate: 2-Ethoxyphenol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 – 1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation : Dissolve 2-ethoxyphenol in dry acetonitrile (0.5 M concentration). Cool the solution to 0°C in an ice bath.

    • Why? Low temperature suppresses the formation of the thermodynamic byproduct (ortho-isomer) and slows down the second bromination event.

  • Addition : Dissolve NBS in a minimal amount of acetonitrile. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the local concentration of NBS low prevents "hot spots" that lead to 4,6-dibromo-2-ethoxyphenol.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Endpoint: Disappearance of starting material. Do not extend reaction time unnecessarily to avoid oxidation.

  • Workup :

    • Concentrate MeCN (if used) under reduced pressure.

    • Redissolve residue in DCM or EtOAc.

    • Wash with 10%

      
        (removes unreacted 
      
      
      
      /oxidants).
    • Wash with water and brine. Dry over

      
      .
      
  • Purification :

    • Crude State : Often a reddish oil or low-melting solid.

    • Method : High-vacuum distillation (bp ~130-140°C @ 2 mmHg) or recrystallization from hexanes/ethanol if solid.

Troubleshooting Center (Q&A)

Issue 1: Regioselectivity & Impurities

Q: I am seeing a persistent impurity (~5-10%) by HPLC that runs very close to the product. What is it? A: This is likely the 6-bromo-2-ethoxyphenol (ortho-isomer) .

  • Cause: Higher reaction temperatures (>25°C) or protic solvents (like MeOH) can sometimes alter the hydrogen-bonding network, reducing the steric shielding of the ortho position.

  • Solution: Switch to Acetonitrile at -10°C to 0°C . Acetonitrile forms a complex with NBS, moderating its reactivity and enhancing para-selectivity due to the steric bulk of the NBS-solvent complex.

Q: I have a significant amount of a "heavy" impurity (longer retention time). A: This is 4,6-dibromo-2-ethoxyphenol .

  • Cause: Excess NBS (>1.05 eq) or rapid addition. Once the mono-bromo product forms, it is still activated enough to react again if excess bromine radical/cation is present.

  • Solution: Use a slight deficit of NBS (0.95 eq ). It is easier to remove unreacted starting material (via distillation) than to separate the dibromo byproduct.

Issue 2: Color & Oxidation

Q: My product turned pink/red during rotary evaporation. Is it ruined? A: Not necessarily. Phenols are prone to oxidation to quinones (red/brown species) upon exposure to air and light.

  • Fix: Perform the workup quickly and store the product under Argon/Nitrogen in the dark.

  • Removal: A wash with dilute sodium dithionite (

    
    ) can sometimes reduce the colored quinones back to colorless phenols during workup.
    
Issue 3: Reagents & Scale-up

Q: Can I use elemental Bromine (


) instead of NBS? It is cheaper. 
A:  Yes, but with caveats.
  • Risk:

    
     is much more aggressive. It generates HBr as a byproduct, which increases the acidity of the medium. High acidity can catalyze side reactions or dealkylation (cleaving the ethyl ether).
    
  • Protocol Adjustment: If using

    
    , use Acetic Acid  as the solvent and add sodium acetate (NaOAc) as a buffer to neutralize HBr. Control temperature strictly at <10°C.
    

Comparative Data: Brominating Agents

FeatureNBS / MeCN (Recommended)

/ Acetic Acid

/ HBr
(Oxidative)
Selectivity (Para:Ortho) High (~95:5)Moderate (~85:15)Moderate
Byproducts Succinimide (Water soluble, easy removal)HBr (Corrosive, requires buffer)Water (Green chemistry)
Reaction Control Excellent (Stoichiometry is precise)Difficult (Exothermic, fuming)Slow, requires optimization
Suitability Lab to Pilot Scale (<10 kg)Large Industrial Scale (>100 kg)"Green" Process requirements

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the origin of common impurities.

ReactionPathway SM 2-Ethoxyphenol (Guethol) Reagent + NBS (Acetonitrile, 0°C) SM->Reagent Para 4-Bromo-2-ethoxyphenol (MAJOR PRODUCT) Target Reagent->Para Kinetic Control (Para-Selective) Ortho 6-Bromo-2-ethoxyphenol (MINOR IMPURITY) ~5% Reagent->Ortho Thermodynamic/Steric Leak DiBromo 4,6-Dibromo-2-ethoxyphenol (OVER-REACTION) Para->DiBromo Excess NBS or High Temp Ortho->DiBromo Excess NBS

Figure 1: Reaction pathway showing the competition between the desired para-bromination and side reactions.

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization Solvent: Hexanes/EtOAc or EtOH/H2O Solid->Recryst Distill Vacuum Distillation High Vac (<2 mmHg) Oil->Distill PurityCheck Check HPLC Purity Recryst->PurityCheck Distill->PurityCheck

Figure 2: Decision logic for purifying the crude product based on its physical state.

References

  • Preparation of 4-Bromo-2-methoxyphenol (Analogue)

    • Source: Sigma-Aldrich / PubChem.
    • Relevance: Establishes physical properties and baseline synthesis for guaiacol deriv
    • URL:

  • Regioselective Bromination of Phenols using NBS

    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • Relevance: Mechanistic insight into why NBS/MeCN favors para-substitution over ortho.
    • URL:

  • Synthesis of 4-Bromoguethol (Patent Context)

    • Source: Google P
    • Relevance: Cites 4-bromo-2-ethoxyphenol as a starting material for PGE2 receptor modulators, confirming its stability and utility.
    • URL:

  • General Protocol for Bromination of Activated Arenes

    • Source:Organic Syntheses, Coll. Vol. 6, p. 181 (1988).
    • Relevance: Standardizes the use of NBS in polar aprotic solvents for regiocontrol.
    • URL:(General reference for NBS protocols)

Optimization

Catalyst selection for efficient cross-coupling of 4-Bromo-2-ethoxyphenol

[1] Ticket ID: CPL-4Br-2OEt-Ph Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of Suzuki-Miyaura Coupling for Unprotected Halophenols[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CPL-4Br-2OEt-Ph Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of Suzuki-Miyaura Coupling for Unprotected Halophenols[1][2]

Executive Summary: The "Phenol Problem"

Coupling 4-Bromo-2-ethoxyphenol presents a classic chemoselectivity challenge in transition-metal catalysis.[1] Unlike standard aryl bromides, this substrate contains an acidic phenolic proton (


) and an ortho-ethoxy group.[1]

Primary Failure Modes:

  • Catalyst Poisoning: In basic media, the phenol deprotonates to form a phenoxide anion (

    
    ).[1] This is a hard nucleophile that can coordinate tightly to the electrophilic Palladium(II) center, displacing the soft phosphine ligands and shutting down the catalytic cycle (formation of inactive "Pd-black").
    
  • Protodebromination: The free phenol can act as a proton source, leading to hydrodebromination (reduction of the C-Br bond) rather than cross-coupling.

  • Steric Hindrance: The ortho-ethoxy group adds steric bulk, slowing down the oxidative addition step compared to a bare phenol.[2]

This guide provides a troubleshooting framework to bypass these issues using Buchwald Precatalysts and biphasic solvent systems , allowing for efficient coupling without the need for protecting groups.

Module 1: Catalyst & Ligand Selection

For this specific substrate, standard catalysts like


 are often insufficient due to their thermal instability and susceptibility to phenoxide poisoning.[2]
Recommendation A: The "Powerhouse" (Direct Coupling)
  • Catalyst: XPhos Pd G2 (or G3/G4)[1]

  • Why it works:

    • Steric Bulk: The XPhos ligand is massive. Its isopropyl groups create a "roof" over the Pd center, physically blocking the approach of the phenoxide anion while allowing the smaller aryl bromide to undergo oxidative addition.[2]

    • Rapid Activation: The G2 precatalyst generates the active

      
       species immediately upon base exposure, even at room temperature, minimizing induction periods where side reactions occur.[2]
      
Recommendation B: The "Workhorse" (Cost-Effective)
  • Catalyst: Pd(dppf)Cl2 · DCM

  • Why it works: The bidentate dppf ligand has a large bite angle and is tightly bound to the Pd, making it more resistant to displacement by the phenoxide than monodentate phosphines like

    
    .[2]
    
Decision Matrix: Catalyst Selection

CatalystSelection Start Substrate: 4-Bromo-2-ethoxyphenol Decision Is Protection Feasible? Start->Decision RouteA Route A: Direct Coupling Decision->RouteA No (Save Steps) RouteB Route B: Protect Phenol Decision->RouteB Yes (Max Yield) CatA Primary Choice: XPhos Pd G2 (High Activity) RouteA->CatA Complex Partner CatB Alternative: Pd(dppf)Cl2 (Robustness) RouteA->CatB Simple Partner CatC Standard Cat: Pd(PPh3)4 (Standard) RouteB->CatC

Figure 1: Decision matrix for catalyst selection based on synthetic strategy.

Module 2: Reaction Conditions (The Environment)

The choice of base and solvent is just as critical as the catalyst. For free phenols, biphasic conditions are superior to anhydrous conditions.[1][2]

ParameterRecommendationTechnical Rationale
Base

(3.0 equiv)
A mild base that buffers the reaction.[1] Unlike strong alkoxides (

), it minimizes complete deprotonation of the phenol in the organic phase, reducing catalyst poisoning.[2]
Solvent THF : Water (4:1) Water is essential.[1] It solubilizes the inorganic base and boronic acid. Crucially, it keeps the phenoxide anion highly solvated (hydrogen bonded) in the aqueous layer, reducing its reactivity toward the Pd catalyst in the organic layer.[2]
Temperature 60°C - 80°C Start low. High temperatures favor protodebromination.[1][2] XPhos is active enough to run at 60°C.
Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of 2-ethoxyphenol (dehalogenated product). Why?

  • Diagnosis: Protodebromination.[1] This occurs when the oxidative addition is slow, or the transmetalation is stalled, allowing the Pd-Ar species to capture a hydride (often from the solvent or the phenol itself).[2]

  • Fix:

    • Switch to XPhos Pd G2 .[1][3] Its high activity accelerates the productive cycle over the decomposition pathway.

    • Use n-Butanol as the solvent.[1] It forms a specific solvent cage that disfavors dehalogenation.[1]

    • Increase the concentration of the Boronic Acid (1.5 equiv).

Q2: The reaction turns black immediately and yields are low.

  • Diagnosis: "Pd-Black" formation.[4] The active Pd(0) is aggregating because the ligand has dissociated, likely displaced by the phenoxide.[2]

  • Fix:

    • Ensure you are using degassed solvents .[1] Oxygen accelerates ligand oxidation.[1][2]

    • Add free ligand: Add 1-2 mol% of additional XPhos or SPhos to the reaction mixture to shift the equilibrium back toward the active catalyst.

Q3: Can I use a stronger base like


 or 

?
  • Warning: Strong bases will fully deprotonate the phenol. If you use

    
    , you must use a highly hindered ligand (like BrettPhos  or AdBremPhos ) that can tolerate the high concentration of phenoxide anions.[2] For standard setups, stick to 
    
    
    
    .[1][2]
Module 4: Validated Experimental Protocols
Protocol A: Direct Coupling (High Efficiency)

Best for: Rapid synthesis, library generation.[2]

  • Setup: To a reaction vial equipped with a stir bar, add:

    • 4-Bromo-2-ethoxyphenol (1.0 equiv, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • XPhos Pd G2 (0.02 equiv, 2 mol%)[1][2]

    • 
       (3.0 equiv)[1]
      
  • Solvent: Add THF (4 mL) and Degassed Water (1 mL).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by LCMS.[1][2][4]

  • Workup: Acidify carefully with 1M HCl to pH ~5 (to protonate the phenol for extraction), then extract with EtOAc.

Protocol B: Protection Strategy (High Reliability)

Best for: Scale-up, precious intermediates.[1]

  • Step 1 (Protection): Treat 4-Bromo-2-ethoxyphenol with TBS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at RT for 1 hour. Quantitative yield is expected.[1]

  • Step 2 (Coupling): React the TBS-protected aryl bromide using standard Suzuki conditions:

    • Catalyst:

      
       (1 mol%)[1]
      
    • Base:

      
       (2.0 equiv)[1]
      
    • Solvent: Dioxane/Water (4:[1]1) at 80°C.

  • Step 3 (Deprotection): TBAF (1.1 equiv) in THF at RT for 30 mins.

Mechanism of Failure vs. Success

Mechanism Substrate 4-Bromo-2-ethoxyphenol Phenoxide Phenoxide Anion (Ar-O-) Substrate->Phenoxide Base Pd_L Active Catalyst (L-Pd-0) Path_Fail FAILURE MODE: Phenoxide coordinates Pd Phenoxide->Path_Fail Path_Success SUCCESS MODE: Bulky Ligand (XPhos) Blocks Phenoxide Pd_L->Path_Success + Ar-Br Pd_Black Pd-Black (Inactive) Path_Fail->Pd_Black Ligand Displacement Product Cross-Coupled Product Path_Success->Product Transmetalation & Red. Elim.

Figure 2: Mechanistic pathway showing how bulky ligands prevent catalyst deactivation by the phenoxide anion.[1]

References
  • Buchwald, S. L., et al. (2013).[2] Precatalysts for the Rapid Generation of Active L1Pd(0) Species. Journal of the American Chemical Society.[5] [1]

  • Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes. Angewandte Chemie International Edition. [1]

  • Sigma-Aldrich Technical Guides. Buchwald Catalysts & Ligands User Guide.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1][2]

Sources

Troubleshooting

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 4-Bromo-2-ethoxyphenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxyphenol. This guide provides in-depth technical advice and troubleshooting solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethoxyphenol. This guide provides in-depth technical advice and troubleshooting solutions for the critical work-up phase of your reactions. The unique trifecta of a phenolic hydroxyl, an ethyl ether, and a bromo substituent on the aromatic ring presents specific challenges and opportunities during product isolation and purification. This document is designed to equip you with the expertise to navigate these complexities with confidence.

Understanding the Molecule: Key Properties of 4-Bromo-2-ethoxyphenol

Before delving into work-up procedures, a firm grasp of the physicochemical properties of 4-Bromo-2-ethoxyphenol is paramount. These characteristics dictate its behavior in different solvent systems and pH environments, forming the basis of a rational work-up strategy.

PropertyValueSignificance for Work-up
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol Influences diffusion and chromatographic behavior.
Appearance Off-white to light brown crystalline solidVisual cue for purity. Color changes may indicate degradation.
Melting Point ~45-48 °CA low melting point means it can be handled as a molten liquid, but also may "oil out" during crystallization if not cooled sufficiently.
pKa ~9-10 (estimated)The acidic phenolic proton allows for easy separation from non-acidic impurities via acid-base extraction.
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Ether, Methanol, Chloroform).[1]Dictates the choice of extraction solvents.

The General Work-Up Workflow: A Visual Guide

A typical aqueous work-up is designed to separate the desired product from unreacted starting materials, catalysts, and byproducts.[2][3] The following workflow provides a general framework that can be adapted based on the specific reaction conditions.

G cluster_0 Reaction Quenching cluster_1 Liquid-Liquid Extraction cluster_2 Drying and Concentration cluster_3 Purification Quench Quench Reaction Mixture (e.g., with water, sat. NH4Cl) AddSolvent Add Immiscible Organic Solvent (e.g., EtOAc, DCM) Quench->AddSolvent Separate Separate Layers in Separatory Funnel AddSolvent->Separate WashOrg Wash Organic Layer Separate->WashOrg Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) WashOrg->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Purify Purify Crude Product (e.g., Column Chromatography, Recrystallization) Concentrate->Purify

Sources

Optimization

Removal of unreacted starting materials from 4-Bromo-2-ethoxyphenol

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Impurity Removal (Unreacted Starting Material)[1]

Executive Summary

This technical support center addresses the purification of 4-Bromo-2-ethoxyphenol (CAS: [529-65-7] or similar derivatives depending on exact alkyl chain, often derived from 2-Ethoxyphenol/Guethol ).[1]

The primary challenge in this synthesis (typically bromination of 2-ethoxyphenol) is the removal of unreacted 2-ethoxyphenol (Starting Material, SM) and potential poly-brominated byproducts .[1] Because both the SM and the Product are phenolic ethers with similar polarities and


 values, standard acid-base extractions are often insufficient for high-purity separation.[1]

This guide prioritizes Recrystallization as the industrial standard for removing liquid SM from the solid product, followed by Chromatography for difficult separations.[1]

Module 1: The "Quick Fix" – Recrystallization

Best For: Removing unreacted liquid starting material (2-ethoxyphenol) from the solid crude product.[1]

The Logic (Why this works)

4-Bromo-2-ethoxyphenol is typically a solid (MP ~45–50°C), whereas the starting material, 2-ethoxyphenol, is a liquid or low-melting solid (MP ~20–25°C).[1] By selecting a solvent system where the product crystallizes but the SM remains soluble even at low temperatures, we utilize the phase difference for purification [1].

Standard Protocol: Ethanol/Water Displacement

This method avoids chlorinated solvents and uses the "anti-solvent" effect.

  • Dissolution: Dissolve the crude brownish solid/oil in the minimum amount of boiling Ethanol (95%) .[1]

    • Technical Note: If the solution is dark red/brown (oxidation), add a pinch of sodium metabisulfite or activated charcoal, boil briefly, and filter hot.

  • Nucleation: Remove from heat. Slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough hot Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to an ice bath (0–4°C) for 2 hours.

    • Critical Mechanism: The liquid 2-ethoxyphenol remains dissolved in the aqueous-alcoholic mother liquor, while the brominated product precipitates.[1]

  • Filtration: Filter the crystals and wash with cold 30% Ethanol/Water .

Alternative Protocol: Non-Polar Wash (Trituration)

If the product is an "oily solid" that refuses to crystallize:[1]

  • Suspend the crude material in cold Hexanes (or Pentane).

  • Sonicate or stir vigorously.

  • The 2-ethoxyphenol (SM) is highly soluble in hexanes, while the brominated product is less soluble.[1]

  • Filter the solid.[1][2] Note: This lowers yield but drastically improves purity.

Module 2: The "Precision Tool" – Flash Chromatography

Best For: Complex mixtures containing regioisomers (e.g., 4,5-dibromo species) or when recrystallization fails (oiling out).[1]

The Logic

Both SM and Product are phenols.[1] On silica gel, the bromine atom reduces the basicity of the oxygen slightly and adds lipophilicity. However, the


 (difference in retention factor) is small.[1] A shallow gradient is required.[1]
Chromatography Parameters
ParameterSpecificationReason
Stationary Phase Silica Gel (230-400 mesh)Standard resolution.[1]
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient Profile 0%

10% B over 5 CV10%

20% B over 10 CV
Isocratic hold at 10-15% is often necessary to separate the SM trailing edge.[1]
Loading DCM (Minimal volume)Avoid EtOAc for loading to prevent band broadening.
Detection UV (254 nm) & KMnO

Stain
Phenols stain brown/yellow with KMnO

.

Diagnostic Check:

  • SM (2-Ethoxyphenol): Higher

    
     (slightly), often trails.[1]
    
  • Product (4-Bromo): Lower

    
    .
    
  • Note: If separation is poor, add 0.5% Acetic Acid to the mobile phase to suppress phenol ionization and sharpen the bands.[1]

Module 3: Troubleshooting & FAQs
Q1: Why can't I just wash the SM away with NaOH?

A: This is a common misconception.[1]

  • 2-Ethoxyphenol:

    
    [1]
    
  • 4-Bromo-2-ethoxyphenol:

    
     (Bromine is electron-withdrawing, increasing acidity).[1]
    Because the 
    
    
    
    values are within 1 unit, a simple NaOH wash will deprotonate both, pulling both into the aqueous layer. You cannot selectively extract one over the other using standard pH swings [2].[1]
Q2: My product is "Oiling Out" during recrystallization. Why?

A: This occurs when the product comes out of solution as a liquid droplet rather than a crystal, usually because the temperature is above the product's melting point when saturation is reached.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Cool much more slowly (wrap the flask in a towel). Use the Ethanol/Water method rather than Hexanes, as oils form less frequently in protic solvents for phenols.[1]

Q3: The product turned pink/purple after drying. Is it ruined?

A: Not necessarily. Phenols are prone to oxidation, forming quinones which are highly colored even in trace amounts (ppm levels).[1]

  • Fix: Recrystallize again with a small amount of Sodium Metabisulfite in the aqueous phase to reduce the quinones back to phenols. Store under Nitrogen/Argon in the dark.

Visual Workflow: Decision Matrix

PurificationLogic Start Crude 4-Bromo-2-ethoxyphenol StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Yield Oil Dark Oil / Sludge StateCheck->Oil Low Yield/Dirty Recryst Recrystallization (EtOH + Water) Solid->Recryst Primary Method Trituration Trituration (Cold Hexanes Wash) Oil->Trituration Attempt to Solidify PurityCheck Check Purity (NMR/TLC) Recryst->PurityCheck Trituration->Solid Success Column Flash Chromatography (Hex/EtOAc Gradient) Trituration->Column Fails to solidify Column->PurityCheck Success Pure Product (White/Off-White Solid) PurityCheck->Success >98% Fail Impure PurityCheck->Fail SM Present Fail->Column If Recryst Failed

Caption: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

References
  • Patent: Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (2014).[1][3] Google Patents.[1] (Describes the purification of ethoxyphenol derivatives, explicitly replacing distillation with ethanol recrystallization for higher purity). Link

  • PubChem Compound Summary: 2-Ethoxyphenol. National Center for Biotechnology Information.[1] (Provides physical property data including melting points and acidity context). Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for general phenol recrystallization techniques using mixed solvent systems).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-ethoxyphenol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethoxyphenol. As a key intermediate in various synthetic pathways, successfully scaling its pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethoxyphenol. As a key intermediate in various synthetic pathways, successfully scaling its production from the lab bench to pilot scale requires a nuanced understanding of the reaction mechanism, potential side reactions, and process safety. This document provides in-depth troubleshooting guidance and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental chemistry underpinning each recommendation.

Reaction Overview: Electrophilic Aromatic Substitution

The synthesis of 4-Bromo-2-ethoxyphenol is primarily achieved through the electrophilic aromatic substitution of 2-ethoxyphenol. The ethoxy (-OEt) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. Due to steric hindrance from the adjacent ethoxy group, the incoming electrophile (bromine) is predominantly directed to the para position, yielding the desired product.

Caption: General synthesis of 4-Bromo-2-ethoxyphenol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-Bromo-2-ethoxyphenol.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield purity_issue Purity Issues start->purity_issue scaleup_issue Scale-Up Problems start->scaleup_issue check_reagents Verify Reagent Stoichiometry & Purity low_yield->check_reagents optimize_temp Optimize Temperature Control low_yield->optimize_temp workup_loss Review Work-up & Purification low_yield->workup_loss isomer_formation Isomeric Impurities (e.g., 6-bromo) purity_issue->isomer_formation dibromo_formation Di-brominated Byproduct purity_issue->dibromo_formation exotherm Poor Exotherm Control scaleup_issue->exotherm mixing Inefficient Mixing scaleup_issue->mixing solution Solution Implemented check_reagents->solution optimize_temp->solution slow_addition Ensure Slow Reagent Addition slow_addition->solution solvent_choice Evaluate Solvent Polarity isomer_formation->solvent_choice dibromo_formation->optimize_temp dibromo_formation->slow_addition solvent_choice->solution workup_loss->solution reactor_setup Assess Reactor Configuration (cooling, agitation) exotherm->reactor_setup mixing->reactor_setup reactor_setup->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Q: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and solutions?

A: Low yield is a multifaceted problem often exacerbated by scale. Here are the primary factors to investigate:

  • Incomplete Reaction: On a larger scale, inefficient mixing can create localized pockets of low reagent concentration, preventing the reaction from reaching completion.

    • Causality: The bromination of phenols is typically fast. If TLC analysis shows significant starting material after the expected reaction time, mixing is the likely culprit.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade or anchor impeller) that provides sufficient turbulence for the vessel's geometry. Monitor the reaction via TLC or HPLC until the starting material is consumed.

  • Side Reactions: The formation of byproducts, particularly di-brominated species, consumes your starting material and brominating agent, directly reducing the yield of the desired product.

    • Causality: The product, 4-Bromo-2-ethoxyphenol, is still an activated aromatic ring and can undergo a second bromination. This is highly dependent on temperature and the local concentration of the brominating agent.

    • Solution: Maintain a low reaction temperature (0-5 °C is common for bromination of activated phenols) and add the brominating agent slowly and sub-surface to prevent localized high concentrations.[1][2] Using slightly less than one full equivalent of the brominating agent (e.g., 0.95-0.98 eq) can also help minimize di-bromination, though this will leave some unreacted starting material.

  • Loss During Work-up/Purification: Transferring larger volumes increases the potential for mechanical losses. Furthermore, the purification method may not be as efficient at scale.

    • Causality: Emulsion formation during aqueous washes can lead to significant loss of product in the aqueous layer. Recrystallization, a common purification method, may result in product remaining in the mother liquor.

    • Solution: For work-up, use anti-emulsion techniques like adding brine or filtering through Celite. For purification, optimize your recrystallization solvent system. Consider collecting and re-processing the mother liquor on subsequent batches to recover more product.

Q: I'm observing significant amounts of the 2,6-dibromo-4-ethoxyphenol byproduct. How can I prevent this?

A: This is a classic challenge when brominating highly activated phenols. The key is controlling the reaction's kinetics and stoichiometry.

  • Temperature Control is Critical: The activation energy for the second bromination is not much higher than the first.

    • Causality: Bromination is a highly exothermic reaction. As the reaction proceeds, the temperature can rise, significantly increasing the rate of the second bromination.

    • Solution: Use a jacketed reactor with a circulating chiller to maintain a consistent internal temperature, ideally below 5 °C. The addition of the brominating agent should be slow enough that the cooling system can effectively dissipate the generated heat.

  • Controlled Addition of Brominating Agent: The rate and method of addition are paramount.

    • Causality: Adding the brominating agent too quickly creates a high local concentration, favoring di-bromination before the reagent has time to disperse and react with the remaining starting material.

    • Solution: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, steady, dropwise addition of the brominating agent dissolved in the reaction solvent.[2][3] Aim for an addition time of at least one hour for lab-scale reactions, and adjust proportionally for larger scales.[1]

  • Stoichiometry: Precise control over the amount of brominating agent is essential.

    • Causality: Any excess of the brominating agent after the starting material is consumed will react with the mono-brominated product.

    • Solution: Use 1.0 to 1.05 moles of the brominating agent per mole of the phenol to avoid di-bromination while ensuring the starting material is fully consumed.[4]

Q: My final product is contaminated with an isomeric byproduct. What is it and how can I improve regioselectivity?

A: The most likely isomeric byproduct is 6-Bromo-2-ethoxyphenol. While the para-product is electronically and sterically favored, some ortho-bromination can occur.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack.

    • Causality: Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used and generally favor high para-selectivity.[1] More polar or protic solvents can sometimes alter the selectivity profile, though this effect is often substrate-specific.

    • Solution: Stick with established, less polar solvents. If issues persist, a solvent screen might be necessary, but this is less common for this specific transformation. Ensure your starting 2-ethoxyphenol is pure, as impurities could potentially catalyze side reactions.[5]

  • Purification: If a small amount of the isomer is unavoidable, it must be removed.

    • Causality: Isomers often have very similar physical properties, making separation difficult.

    • Solution: Fractional crystallization can sometimes be effective if the melting points are sufficiently different. For high-purity requirements, column chromatography is the most reliable method, though it can be cumbersome and expensive to scale up.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for scaling up this synthesis: molecular bromine (Br₂), N-Bromosuccinimide (NBS), or an in-situ generation method like H₂O₂/HBr?

A: The choice depends on a balance of reactivity, cost, safety, and waste considerations.

Brominating AgentProsConsScale-Up Considerations
**Molecular Bromine (Br₂) **- Highly reactive- High atom economy- Inexpensive- Extremely toxic and corrosive[6][7]- Difficult to handle safely- Generates HBr gasRequires specialized equipment (e.g., sealed reactors, scrubbers for HBr). The high exothermicity requires robust cooling systems.[8]
N-Bromosuccinimide (NBS) - Solid, easier to handle than Br₂[9]- Milder, can be more selective- Doesn't generate HBr- Lower atom economy- More expensive- Produces succinimide byproductThe succinimide byproduct must be removed during work-up, which can complicate purification. Often requires a radical initiator for certain reactions, but not typically for activated phenols.[10]
H₂O₂/HBr System - "Green" approach, generates Br₂ in-situ- Avoids handling liquid bromine- Water is the only byproduct- Can be less selective- Reaction kinetics can be harder to controlThis is an attractive option for improving the safety profile.[11] However, the reaction conditions must be carefully optimized to control the rate of bromine generation and prevent runaway reactions.

Recommendation: For initial scale-up, molecular bromine is often used due to its cost-effectiveness, but only if the facility is equipped to handle its significant hazards. NBS is a safer and often more selective alternative, making it suitable for smaller-scale production or when high purity is paramount. The H₂O₂/HBr system is a promising green alternative but may require more process development to ensure reproducibility and safety at scale.[11][12]

Q2: What are the absolute critical safety precautions when handling molecular bromine at scale?

A: Bromine is a highly hazardous substance; safety cannot be overstated.[8]

  • Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, vented reactor system. A scrubber containing a sodium hydroxide or sodium thiosulfate solution must be in place to neutralize any evolved HBr gas and bromine vapors.[7]

  • Personal Protective Equipment (PPE): This is mandatory and non-negotiable. It includes:

    • Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene; do not use thin disposable gloves).[13]

    • Chemical splash goggles and a full-face shield.

    • A chemical-resistant apron or full-body suit.

    • Ensure a properly fitted respirator with the correct cartridges is available for emergency situations.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any spills. All personnel must be trained on spill response procedures.[14][15]

Q3: How should I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for at-line monitoring.

  • Procedure: Prepare a TLC plate by spotting the starting material (2-ethoxyphenol), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The exact ratio should be adjusted so the starting material has an Rf value of ~0.4-0.5.

  • Interpretation: The product, 4-Bromo-2-ethoxyphenol, will be less polar than the starting material and will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. This provides a quick, qualitative assessment of the reaction's progress. For quantitative analysis during process development, HPLC is the preferred method.

Q4: Can you outline a standard work-up and purification protocol for a lab-scale reaction?

A: A typical procedure after the reaction is complete (as determined by TLC) is as follows:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the reddish-brown color of bromine dissipates. This step neutralizes any unreacted bromine.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (like dichloromethane), the layers will separate. Drain the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove the quenching agent salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic HBr byproduct).

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by recrystallization. A common solvent system is ethanol/water or hexane/ethyl acetate.[2] The crude product is dissolved in the minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are collected by filtration.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • 2-Ethoxyphenol (10.0 g, 72.4 mmol)

  • Dichloromethane (CH₂Cl₂) (150 mL)

  • Bromine (Br₂) (3.7 mL, 11.5 g, 72.4 mmol)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 2-ethoxyphenol in 100 mL of dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine in 50 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred 2-ethoxyphenol solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Slowly add saturated Na₂S₂O₃ solution with vigorous stirring until the orange/brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 4-Bromo-2-ethoxyphenol as a crystalline solid.

References

  • Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol.

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.

  • BenchChem. (2025). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.

  • ChemicalBook. 4-Bromo-2-nitrophenol synthesis.

  • ChemicalBook. 4-Ethoxyphenol synthesis.

  • Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

  • Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.

  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.

  • The Hive. (2001). Synthesis of 4-bromo-2,5-dimethoxy-PPA.

  • National Institutes of Health (NIH). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.

  • Google Patents. (2007). CN1994994A - 2-(o-ethoxyphenoxy) bromethane preparation method.

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

  • ResearchGate. (2018). Bromination of para-substituted phenols using the H2O2-HBr system....

  • Organic Syntheses. p-BROMOPHENOL.

  • PubMed. (2024). Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol.

  • Common Organic Chemistry. Bromination - Common Conditions.

  • Carl ROTH. Safety Data Sheet: Bromine.

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.

  • Google Patents. (2021). Method for simultaneously preparing 2-ethoxyphenol and 1,3-benzodioxolane-2-one.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine.

  • APExBIO. 4-Ethoxyphenol - High-Purity Biochemical Reagent.

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.

  • In-Med Prognostics. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.

  • PubChem. 4-Ethoxyphenol.

  • ICL Group. Bromine Safety Handbook.

  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.

  • Royal Society of Chemistry. (2025). A proposed industrial scale-up of circular bisphenol-A (BPA) production.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Suzuki Coupling of Bromo-Iodophenols vs. 4-Bromo-2-ethoxyphenol

Executive Summary This guide compares the Suzuki-Miyaura cross-coupling efficiency of Bromo-iodophenols (specifically 4-bromo-2-iodophenol) against 4-Bromo-2-ethoxyphenol (4-bromoguaiacol). The Bottom Line: If your goal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the Suzuki-Miyaura cross-coupling efficiency of Bromo-iodophenols (specifically 4-bromo-2-iodophenol) against 4-Bromo-2-ethoxyphenol (4-bromoguaiacol).

  • The Bottom Line: If your goal is rapid, mild access to biaryl scaffolds with a handle for further diversification, Bromo-iodophenols are superior due to the high lability of the C–I bond (

    
     vs C–Br). However, this leaves a residual bromine atom that must be managed.
    
  • The Alternative: If your target requires a specific alkoxy-substitution pattern without residual halogens, 4-Bromo-2-ethoxyphenol is the requisite substrate, though it requires forcing conditions (

    
    C) due to electronic deactivation by the ortho-ethoxy group.
    

Mechanistic Foundation & Reactivity Profile

To optimize yield, one must understand the kinetic hierarchy of the Oxidative Addition (OA) step, which is the rate-determining step (RDS) in these catalytic cycles.

The Kinetic Hierarchy (The "Leaving Group" Effect)

Palladium(0) inserts into carbon-halogen bonds at vastly different rates. The bond dissociation energies (BDE) dictate this order:

  • C–I Bond: ~65 kcal/mol (Fastest OA)

  • C–Br Bond: ~81 kcal/mol (Slower OA)

  • C–Cl Bond: ~96 kcal/mol (Slowest/Inert without specialized ligands)

Electronic Effects (Hammett Correlation)
  • Bromo-iodophenol: The iodine atom reacts first. The presence of the electron-withdrawing bromine (at the 4-position) and the phenol (if deprotonated to phenoxide) creates a unique "push-pull" system. The C–I bond is activated, allowing coupling at Room Temperature (RT).

  • 4-Bromo-2-ethoxyphenol: The ethoxy group (-OEt) is a strong Electron Donating Group (EDG) via resonance. This increases electron density on the aromatic ring, making the palladium center (which is nucleophilic) less likely to insert into the C–Br bond. Consequently, this substrate is deactivated , requiring higher temperatures or electron-rich ligands (e.g., SPhos, XPhos) to drive the reaction.

Visualization: Chemoselectivity Pathway

The following diagram illustrates the divergent pathways. In Bromo-iodophenol, the catalyst discriminates between the two halogens.

Chemoselectivity SubstrateA 4-Bromo-2-iodophenol (Bifunctional) InterA Oxidative Addition (I-site) Fast (RT) SubstrateA->InterA High Selectivity SubstrateB 4-Bromo-2-ethoxyphenol (Monofunctional) InterB Oxidative Addition (Br-site) Slow (>80°C) SubstrateB->InterB Requires Heat Pd0 Pd(0) Catalyst Pd0->InterA Pd0->InterB ProdA Product A: 4-Bromo-2-arylphenol (Contains Br handle) InterA->ProdA Suzuki Cycle ProdB Product B: 4-Aryl-2-ethoxyphenol (Final Scaffold) InterB->ProdB Suzuki Cycle

Figure 1: Kinetic bifurcation showing the low-energy pathway for I-coupling vs. the high-energy pathway for electron-rich Br-coupling.

Comparative Performance Analysis

The following data summarizes typical yields and conditions derived from cross-coupling literature involving halophenols [1][2].

Table 1: Efficiency Comparison
Feature4-Bromo-2-iodophenol 4-Bromo-2-ethoxyphenol
Primary Reactive Site Iodine (C–I)Bromine (C–Br)
Reaction Temperature 25°C – 45°C80°C – 100°C
Time to Completion 2 – 4 Hours12 – 24 Hours
Typical Yield 85 – 95%65 – 80%
Catalyst Requirement Standard (e.g., Pd(PPh3)4)Active (e.g., Pd(dppf)Cl2 or SPhos-Pd)
Side Reactions Minimal (High selectivity)Protodebromination (if overheated)
Post-Reaction Status Active: Contains reactive -BrInert: Fully functionalized

Experimental Protocols

Important Note on Unprotected Phenols

Free phenols can poison Pd catalysts by forming stable Pd-aryloxides. However, using a weak base (K₂CO₃) in aqueous media often facilitates the reaction via the "anionic pathway," where the water-soluble phenoxide reacts faster than the neutral phenol.

Protocol A: Site-Selective Coupling of 4-Bromo-2-iodophenol

Target: Synthesis of 4-bromo-2-arylphenol (Leaving Br intact).

  • Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.

  • Reagents:

    • 4-Bromo-2-iodophenol (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (3 mol%, 0.03 equiv) — Use Tetrakis for high I/Br selectivity.

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4 mL).

  • Procedure:

    • Add solid reagents. Evacuate and backfill with Argon (3x).

    • Add degassed solvents and base via syringe.

    • Stir at Room Temperature (25°C) for 4 hours.

    • Checkpoint: Monitor TLC. The starting material (lower Rf) should disappear. If sluggish, warm to 40°C. Do not exceed 60°C to preserve the Bromine.

  • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate phenol), extract with EtOAc.

Protocol B: Forcing Coupling of 4-Bromo-2-ethoxyphenol

Target: Synthesis of 4-aryl-2-ethoxyphenol.

  • Setup: Use a sealed pressure vial (microwave vial recommended).

  • Reagents:

    • 4-Bromo-2-ethoxyphenol (1.0 equiv)

    • Arylboronic acid (1.5 equiv) — Excess required due to slower kinetics.

    • Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos (2 mol%) — Requires robust catalyst.

    • K₃PO₄ (3.0 equiv) — Stronger base helps oxidative addition.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents thoroughly (sparge with Ar for 15 mins).

    • Combine reagents in the vial.

    • Heat to 90°C for 16 hours.

  • Workup: Standard extraction. Note: The ethoxy group increases solubility in organics; ensure thorough extraction.

Decision Matrix (Workflow)

Use this logic flow to select the correct substrate for your campaign.

DecisionMatrix Start Start: Select Substrate Q1 Do you need a handle for a second reaction step? Start->Q1 Yes Yes (Library Generation) Q1->Yes Active Scaffold No No (Final Compound) Q1->No Static Target RouteA Choose 4-Bromo-2-iodophenol Yes->RouteA RouteB Choose 4-Bromo-2-ethoxyphenol No->RouteB ActionA Run at RT (Couples at Iodine) RouteA->ActionA ActionB Run at 90°C (Couples at Bromine) RouteB->ActionB ResultA Result: Biaryl with -Br Ready for Buchwald/Suzuki 2 ActionA->ResultA ResultB Result: Final Biaryl Ether (Lignin/Vanillin Analog) ActionB->ResultB

Figure 2: Strategic decision tree for substrate selection based on synthetic end-goals.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides foundational data on OA rates of Ar-Cl vs Ar-Br vs Ar-I). [Link]

  • Lott, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous reactivity for unprotected phenols). Nature Communications / NIH. [Link]

  • Maligres, P. E., et al. (2002). Highly Efficient Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids/Esters. Tetrahedron Letters. (Discusses base effects on free phenols). [Link]

Sources

Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Bromo-2-ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and fine chemicals, the assurance of purity is not merely a quality control checkpoint; it is the bedrock o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and the safe development of therapeutics. 4-Bromo-2-ethoxyphenol, a key building block in organic synthesis, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the purity analysis of 4-Bromo-2-ethoxyphenol. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting and implementing the most suitable analytical strategy for your laboratory.

The Criticality of Purity for 4-Bromo-2-ethoxyphenol

4-Bromo-2-ethoxyphenol is typically synthesized via the bromination of 2-ethoxyphenol.[1][2] This process, while generally efficient, can lead to the formation of several process-related impurities that a robust analytical method must be able to resolve. The presence of these impurities can have significant downstream consequences. Therefore, a highly selective and sensitive analytical method is paramount.

Potential Impurities in 4-Bromo-2-ethoxyphenol Synthesis:

  • Unreacted Starting Material: Residual 2-ethoxyphenol.

  • Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, such as 6-Bromo-2-ethoxyphenol.

  • Over-brominated Species: Di-brominated products, for instance, 4,6-Dibromo-2-ethoxyphenol.

  • Degradation Products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light.

The Gold Standard for Purity Determination: A Comparative Overview of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3] Its evolution, Ultra-High-Performance Liquid Chromatography (UPLC), offers significant enhancements in speed and efficiency.[4]

Method 1: Conventional HPLC - The Robust Workhorse

Conventional HPLC provides a reliable and robust platform for purity analysis. A well-developed HPLC method can effectively separate the main component from its key impurities.

Method 2: UPLC - The High-Throughput Solution

UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved resolution.[4] This is particularly advantageous in high-throughput screening environments and for resolving complex impurity profiles.

Experimental Protocols

The following protocols are designed to be self-validating systems, with the rationale for each parameter choice explained to ensure technical accuracy and reproducibility.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-2-ethoxyphenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a standard solution of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Impurity Spiked Solution: Prepare a solution of 4-Bromo-2-ethoxyphenol spiked with known impurities (if available) at a concentration relevant to the specification limits (e.g., 0.1%). This is crucial for confirming the specificity of the method.

Method 1: Conventional HPLC Protocol
  • Rationale: A standard C18 column is a good starting point for the separation of moderately polar compounds like substituted phenols. A gradient elution with acetonitrile and water, with a small amount of trifluoroacetic acid (TFA), is employed to ensure good peak shape and resolution of both polar and non-polar impurities.[5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Method 2: UPLC Protocol
  • Rationale: The use of a sub-2 µm particle size column dramatically increases efficiency, allowing for a much shorter run time without compromising resolution. A Phenyl-Hexyl column is chosen as an alternative to the C18, as the phenyl stationary phase can offer different selectivity for aromatic compounds through π-π interactions, potentially improving the separation of isomeric impurities.

ParameterCondition
Column Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B 0.05% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-75% B; 5-6 min: 75% B; 6.1-7 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 280 nm
Injection Volume 2 µL

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance of the two methods based on typical results for similar substituted phenols.

Performance MetricMethod 1: Conventional HPLC (C18)Method 2: UPLC (Phenyl-Hexyl)
Resolution (Main Peak vs. Critical Impurity Pair) > 2.0> 2.5
Analysis Time ~30 minutes~7 minutes
Peak Asymmetry (Main Peak) 1.11.0
Theoretical Plates (Main Peak) > 10,000> 25,000
Relative Sensitivity (LOQ for key impurity) ~0.05%~0.02%
Solvent Consumption per Run ~30 mL~2.8 mL

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (ACN/Water) Sample->Dissolve Spike Prepare Impurity- Spiked Solution Dissolve->Spike Inject Inject into HPLC/UPLC System Spike->Inject Separate Separation on Analytical Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC/UPLC analysis of 4-Bromo-2-ethoxyphenol.

Ensuring Scientific Integrity: Method Validation

A developed analytical method is only as reliable as its validation. The validation of the chosen HPLC or UPLC method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7][8]

Validation_Flow cluster_params ICH Q2(R1) Validation Parameters Method Developed HPLC/UPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method for Routine Use Specificity->Validated Linearity->Validated Range->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical workflow for the comprehensive purity validation of 4-Bromo-2-ethoxyphenol.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by separating the main peak from all known impurities and any peaks generated during forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration for the assay and over the reporting range for impurities.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked placebo) and is reported as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for purity assessment, other methods can provide valuable complementary information:

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the analyte and any isolated impurities.

Conclusion

The purity of 4-Bromo-2-ethoxyphenol is paramount for its successful application in research and development. HPLC and UPLC are the cornerstones of purity assessment for this compound. While conventional HPLC offers a robust and reliable method, UPLC provides significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput environments. The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile, with the latter offering alternative selectivity for aromatic compounds. Regardless of the chosen method, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the generation of accurate and reliable data, thereby guaranteeing the quality of this critical synthetic intermediate.

References

  • American Chemical Society. Improved Method for the Extraction and Determination of Bromophenols in Seafoods by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. 2019. Available from: [Link]

  • PubMed. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. 2019. Available from: [Link]

  • Google Patents. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. 2014.
  • SIELC. HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Available from: [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. 2017. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Google Patents. 2-(o-ethoxyphenoxy) bromethane preparation method. 2007.
  • ResearchGate. Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. 2015. Available from: [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. Available from: [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. 2022. Available from: [Link]

  • PubMed. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Available from: [Link]

  • ResearchGate. Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Available from: [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

Sources

Validation

A Comparative Guide to Catalysts for the Functionalization of 4-Bromo-2-ethoxyphenol

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry. 4-Bromo-2-ethoxyphenol, a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry. 4-Bromo-2-ethoxyphenol, a versatile building block, offers a reactive handle for the introduction of diverse molecular fragments, paving the way for the synthesis of novel pharmaceutical agents and complex organic materials. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth comparative analysis of various catalytic systems for reactions involving 4-Bromo-2-ethoxyphenol, supported by experimental insights and detailed protocols to empower your synthetic endeavors.

Introduction to the Versatility of 4-Bromo-2-ethoxyphenol

4-Bromo-2-ethoxyphenol possesses a unique combination of functional groups: a phenolic hydroxyl, an ethoxy ether, and a bromine atom on the aromatic ring. The bromine atom serves as a prime site for a multitude of cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The electronic nature of the phenol and ether groups can influence the reactivity of the C-Br bond, making the selection of an appropriate catalyst and reaction conditions a critical consideration. This guide will explore the application of palladium- and copper-based catalysts in several key cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful and versatile tool for the formation of C-C and C-N bonds. The general catalytic cycle for many of these reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a widely employed method for the formation of biaryl structures. In the context of 4-Bromo-2-ethoxyphenol, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.

The choice of palladium precursor and, critically, the phosphine ligand, significantly impacts the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.

Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-2475-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene80-1002-685-98
PdCl₂(dppf)Cs₂CO₃Dioxane90-1108-1680-95

Note: Yields are estimates based on reactions with analogous bromophenol substrates and may vary depending on the specific boronic acid used.

Expert Insight: The use of modern biaryl phosphine ligands like SPhos often leads to significantly faster reaction times and higher yields, especially with sterically demanding coupling partners. The Pd(OAc)₂/SPhos system is a robust choice for a wide range of arylboronic acids.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 4-Bromo-2-ethoxyphenyl PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Transmetalation Transmetalation (Ar'B(OH)₂ / Base) PdII_Ar->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-ethoxyphenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is invaluable for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity in the Buchwald-Hartwig amination.

Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene90-11012-2470-85
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80-1004-885-95
[Pd(cinnamyl)Cl]₂ / DavePhosCs₂CO₃Dioxane1006-1280-92

Note: Yields are estimates based on reactions with analogous bromoarenes and will vary with the specific amine used.

Expert Insight: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) is common in these reactions. The choice of ligand often depends on the nature of the amine; for example, ligands like XPhos are highly effective for the coupling of both primary and secondary amines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 4-Bromo-2-ethoxyphenyl PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Ar->Amine_Coord HNR¹R² PdII_Amido [Ar-Pd(II)L₂(NR¹R²)]⁺ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 1.5 mmol) to a Schlenk tube.

  • Reagent Addition: Add 4-Bromo-2-ethoxyphenol (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., t-BuOH, 3 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by GC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene. This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

While phosphine ligands are commonly used, phosphine-free catalyst systems have also been developed for the Heck reaction.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF100-12012-2460-80
PdCl₂NaOAcNMP120-1408-1670-85
Herrmann's CatalystK₂CO₃Dioxane1106-1275-90

Note: Yields are estimates and depend on the specific alkene used.

Expert Insight: The Heck reaction often requires higher temperatures than Suzuki or Buchwald-Hartwig couplings. The choice of base and solvent can significantly influence the regioselectivity of the alkene addition.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Alkene, Base, and Pd Catalyst in Solvent B Degas the Reaction Mixture A->B C Heat to Reaction Temperature B->C D Monitor Progress by TLC/GC C->D E Cool, Dilute, and Wash D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: General experimental workflow for a Heck reaction.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods, especially for the formation of C-O and C-S bonds. These reactions are often more cost-effective.

Ullmann Condensation: Formation of Diaryl Ethers

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Modern Ullmann-type reactions often employ ligands to facilitate the reaction at lower temperatures than the classical conditions.

Catalyst System (Cu Source/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
CuI / L-prolineK₂CO₃DMSO100-12024-4860-80
Cu₂O / PhenanthrolineCs₂CO₃Toluene110-13018-3665-85
Cu(acac)₂K₃PO₄Pyridine120-14024-4850-75

Note: Yields are estimates and can be highly dependent on the specific phenol and aryl halide used.

Expert Insight: The use of amino acid ligands like L-proline has been shown to significantly improve the efficiency of the Ullmann condensation, allowing for lower reaction temperatures and broader substrate scope.

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-2-ethoxyphenol (1.0 mmol), the desired phenol (1.5 mmol), copper catalyst (e.g., CuI, 0.1 mmol), ligand (e.g., L-proline, 0.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF (5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The functionalization of 4-Bromo-2-ethoxyphenol is a gateway to a vast array of complex molecules with potential applications in drug discovery and materials science. The choice of catalyst is a critical parameter that dictates the outcome of the desired transformation. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, offer a versatile and efficient toolkit for the formation of C-C and C-N bonds, with modern phosphine ligands enabling high yields under relatively mild conditions. Copper-catalyzed Ullmann condensations provide a cost-effective alternative, particularly for the synthesis of diaryl ethers.

This guide has provided a comparative overview of these catalytic systems, including insights into their performance, mechanistic underpinnings, and practical experimental protocols. By understanding the principles behind each catalyst's function, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of novel and impactful molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

Comparative

Side-by-side comparison of different halogenated phenol building blocks

Topic: Side-by-side comparison of different halogenated phenol building blocks Content Type: Publish Comparison Guide From Physicochemical Profiles to Cross-Coupling Reactivity Executive Summary In medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-side comparison of different halogenated phenol building blocks Content Type: Publish Comparison Guide

From Physicochemical Profiles to Cross-Coupling Reactivity

Executive Summary In medicinal chemistry and materials science, the choice of a halogen substituent on a phenol scaffold is rarely arbitrary. It is a calculated decision balancing acidity (pKa) , lipophilicity (LogP) , and downstream reactivity . This guide provides a side-by-side technical analysis of the para-halogenated phenol series (F, Cl, Br, I), offering experimental protocols for their differentiation in palladium-catalyzed cross-couplings and strategic insights for bioisostere selection.

Part 1: The Physicochemical Landscape

The electronic interplay between the hydroxyl group (electron-donating by resonance) and the halogen (electron-withdrawing by induction, donating by resonance) creates non-linear trends in acidity and lipophilicity.

Comparative Data Table
Property4-Fluorophenol 4-Chlorophenol 4-Bromophenol 4-Iodophenol
Structure C₆H₄(F)OHC₆H₄(Cl)OHC₆H₄(Br)OHC₆H₄(I)OH
MW ( g/mol ) 112.10128.56173.01220.01
C–X Bond Energy ~115 kcal/mol (Strong)~95 kcal/mol~80 kcal/mol~65 kcal/mol (Weak)
Acidity (pKa) 9.91 (Weakest)9.419.17 (Strongest) 9.33
Lipophilicity (LogP) ~1.82.392.59~2.91
Hammett

0.060.230.230.18
Expert Insight: The Acidity Anomaly

One might expect acidity to track linearly with electronegativity (F > Cl > Br > I). However, experimental data reveals 4-Bromophenol as the most acidic.[1]

  • The Mechanism: Acidity depends on stabilizing the phenoxide anion.[2]

    • Fluorine: High electronegativity (strong

      
       effect) is counteracted by efficient 
      
      
      
      orbital overlap with the ring (strong
      
      
      effect), destabilizing the anion.
    • Bromine: Offers the "sweet spot." It has a significant inductive withdrawal (

      
      ) but poor orbital overlap (
      
      
      
      ) with the ring, minimizing the destabilizing resonance effect.
Part 2: Reactivity Profiles in Cross-Coupling

The utility of these building blocks is defined by their ability to undergo C–C bond formation. The rate-determining step in most Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) is Oxidative Addition , which correlates directly with C–X bond strength.

Reactivity Hierarchy
  • Iodo- (High): Oxidative addition is rapid, often occurring at room temperature. Ideal for complex substrates where harsh heat must be avoided.

  • Bromo- (Standard): The industry standard. Good balance of stability and reactivity.

  • Chloro- (Low): Slow oxidative addition. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) and elevated temperatures.

  • Fluoro- (Inert): generally inert to standard Pd(0) catalysis; requires specialized C–F activation or SNAr conditions.

Visualizing the Catalytic Divergence

Reactivity Substrate 4-Halo-Phenol (Protected) Pd0 Pd(0) Catalyst Substrate->Pd0 Ligand Binding Complex_I Pd(II)-I Complex (Fast Formation) Pd0->Complex_I Low Barrier (RT) Complex_Br Pd(II)-Br Complex (Standard) Pd0->Complex_Br Med Barrier (60°C) Complex_Cl Pd(II)-Cl Complex (Slow/Requires Heat) Pd0->Complex_Cl High Barrier (>90°C) Product Biaryl Product Complex_I->Product Transmetalation & Red. Elim. Complex_Br->Product Complex_Cl->Product

Figure 1: Divergence in Oxidative Addition kinetics based on the halogen substituent.

Part 3: Experimental Case Study (Suzuki-Miyaura Coupling)

Objective: Couple a protected 4-halophenol with phenylboronic acid. Critical Pre-requisite: Phenols poison Pd catalysts due to acidic O-H protons. Always protect the phenol (e.g., as a methyl ether or TBS ether) before coupling.

Protocol A: The "Standard" (For 4-Iodo and 4-Bromo variants)

Use this for robust substrates where cost-efficiency is key.

  • Reagents: 1.0 eq 4-Bromoanisole, 1.2 eq Phenylboronic acid, 2.0 eq

    
    .
    
  • Catalyst: 5 mol%

    
    .
    
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Conditions: Heat to 80°C under

    
     for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash with brine.

  • Observation: 4-Iodo variants may reach full conversion in <1 hour; 4-Bromo typically takes 3–6 hours.

Protocol B: The "High Energy" (For 4-Chloro variants)

Use this when the chloro-substituent is present on a scaffold and cheaper Pd sources fail.

  • Reagents: 1.0 eq 4-Chloroanisole, 1.5 eq Phenylboronic acid, 2.0 eq

    
     (Stronger base required).
    
  • Catalyst System: 2 mol%

    
     + 4 mol% SPhos  or XPhos .
    
    • Why? Bulky, electron-rich phosphines facilitate the difficult oxidative addition into the C–Cl bond.

  • Solvent: 1,4-Dioxane (dry) + 5% Water.

  • Conditions: Reflux (100–110°C) for 12–18 hours.

  • Validation: Monitor by TLC. The starting chloride will persist if standard

    
     is used; the SPhos system is required to drive conversion.
    
Part 4: Strategic Application in Drug Design

When selecting a building block for a final drug candidate (rather than an intermediate), the decision matrix changes from reactivity to biological stability.

Decision Matrix: Selecting the Right Halogen

DecisionMatrix Start Selection Goal Metab Need Metabolic Stability? Start->Metab Optimization Deriv Need Further Derivatization? Start->Deriv Synthesis Fluoro Select 4-Fluorophenol (Blocks P450 oxidation) Metab->Fluoro Yes (High priority) Chloro Select 4-Chlorophenol (Lipophilic, moderate stability) Metab->Chloro No (Cost/Lipophilicity focus) Deriv->Chloro Late-stage diversification Bromo Select 4-Bromophenol (Reactive Intermediate) Deriv->Bromo Standard Coupling

Figure 2: Strategic selection based on medicinal chemistry goals.

  • Fluorine (Metabolic Blocker): The C–F bond is metabolically stable. Placing F at the para-position blocks Cytochrome P450 oxidation, extending the drug's half-life (

    
    ).
    
  • Chlorine (Lipophilic Anchor): Increases LogP significantly (0.71

    
    -value increase vs H), improving membrane permeability, but can be a metabolic liability if not sterically protected.
    
  • Bromine/Iodine: Rarely used in final drugs due to molecular weight penalties and potential toxicity (thyroid interference with iodine); primarily used as transient handles for synthesis.

References
  • Acidity of Halogenated Phenols: L. P. Hammett, The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives, J. Am. Chem. Soc. 1937 , 59, 96–103. Link

  • Physicochemical Constants (LogP/pKa): Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters, Chem. Rev. 1991 , 91, 165–195. Link

  • Suzuki-Miyaura Coupling Mechanisms: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chem. Rev. 1995 , 95, 2457–2483. Link

  • Ligand Effects (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure, J. Am. Chem. Soc. 2005 , 127, 4685–4696. Link

  • Metabolic Stability of Fluorine: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry, Chem. Soc. Rev. 2008 , 37, 320–330. Link

Sources

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